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  • Product: 1H-Indole-5-carbonitrile, 1-methyl-2-phenyl-
  • CAS: 741709-19-3

Core Science & Biosynthesis

Foundational

1-Methyl-2-phenyl-1H-indole-5-carbonitrile: An In-Depth Technical Guide to Chemical Properties, Synthesis, and Applications

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Structural Rationale In modern medicinal chemistry and organic synthesis, the i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Rationale

In modern medicinal chemistry and organic synthesis, the indole framework is universally recognized as a "privileged scaffold." However, the precise functionalization of this core dictates its pharmacokinetic behavior and target binding affinity. 1-Methyl-2-phenyl-1H-indole-5-carbonitrile (CAS: 741709-19-3) represents a highly optimized building block that strategically modifies the electronic and steric properties of the parent indole .

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of functional groups. The N1-methylation eliminates hydrogen-bond donation, thereby increasing lipophilicity and preventing N-oxidation. The C2-phenyl group extends π -conjugation and provides steric shielding, while the C5-carbonitrile acts as a strong electron-withdrawing group (EWG) that modulates the electron density of the entire bicyclic system, increasing metabolic stability .

SAR_Properties Core Indole Scaffold (Core Framework) N1 N1-Methylation • Eliminates H-bond donation • Enhances lipophilicity Core->N1 C2 C2-Phenyl Ring • Extends π-conjugation • Enables π-π stacking Core->C2 C5 C5-Carbonitrile (-CN) • Strong EWG • H-bond acceptor Core->C5

Caption: Structural rationale and property modulation of the substituted indole core.

Physicochemical Properties & Analytical Data

To ensure reproducibility across different laboratories, it is critical to establish a baseline of physical and analytical properties. The following table summarizes the core quantitative data for 1-methyl-2-phenyl-1H-indole-5-carbonitrile .

PropertyValue
Chemical Name 1-methyl-2-phenyl-1H-indole-5-carbonitrile
CAS Registry Number 741709-19-3
Molecular Formula C₁₆H₁₂N₂
Molecular Weight 232.29 g/mol
Physical State Yellow to off-white solid
Structural Class Heterocyclic Building Block (Nitrile/Indole)
¹H NMR Signature (300 MHz, CDCl₃) δ = 7.97 (s, 1H), 7.46-7.51 (m, 6H), 7.40 (d, 1H, J = 6.0 Hz), 6.62 (s, 1H), ~3.75 (s, 3H, N-CH₃)

Causality-Driven Synthesis Protocol

The most efficient route to synthesize 1-methyl-2-phenyl-1H-indole-5-carbonitrile is via the N-alkylation of its precursor, 2-phenyl-1H-indole-5-carbonitrile (CAS: 96887-11-5) .

Instead of merely listing steps, the protocol below explains the causality behind each experimental choice, transforming a standard procedure into a self-validating system.

Experimental Workflow

SynthesisWorkflow A 2-phenyl-1H-indole-5-carbonitrile (Starting Material) B NaH in DMF (0 °C to RT) A->B Deprotonation C Indolide Anion (Reactive Intermediate) B->C H2 gas evolution D Methyl Iodide (MeI) (Electrophilic Attack) C->D SN2 Alkylation E 1-methyl-2-phenyl-1H-indole-5-carbonitrile (Target Product) D->E Workup & Purification

Caption: Workflow for the N-methylation of 2-phenyl-1H-indole-5-carbonitrile.

Step-by-Step Methodology & Mechanistic Rationale

Step 1: Preparation of the Indolide Anion

  • Action: Dissolve 2-phenyl-1H-indole-5-carbonitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Cool the solution to 0 °C under an inert argon atmosphere. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Causality: The indole N-H proton has a pKa of approximately 16. NaH is a strong, non-nucleophilic base capable of irreversible deprotonation. DMF is selected because its polar aprotic nature poorly solvates anions while strongly solvating the Na⁺ cation. This leaves the resulting indolide anion "naked" and highly reactive.

  • Self-Validation Check: The addition of NaH must produce immediate bubbling (H₂ gas evolution). If no gas is observed, the NaH has degraded into NaOH due to moisture exposure, and the reaction will fail.

Step 2: Electrophilic Alkylation

  • Action: After stirring for 30 minutes at 0 °C, add Methyl Iodide (MeI, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Causality: MeI is an exceptional electrophile for Sₙ2 reactions due to the high polarizability of the iodine leaving group. The reaction is initiated at 0 °C to control the exothermic nature of the alkylation and prevent polyalkylation or ring-opening side reactions.

Step 3: Quenching and Phase-Separation Workup

  • Action: Quench the reaction by carefully pouring it into crushed ice/water. Extract the aqueous mixture with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with saturated aqueous NaCl (brine) at least five times.

  • Causality: Ice water safely destroys unreacted NaH. EtOAc is chosen for extraction due to its excellent partition coefficient for lipophilic indoles. However, DMF is partially miscible with EtOAc. The extensive brine washes are a critical self-validating purification step: the high ionic strength of brine forces the DMF entirely into the aqueous phase, ensuring the isolated organic layer is free of solvent contamination.

Step 4: Analytical Confirmation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation Check (TLC): The starting material (NH indole) is a hydrogen-bond donor and will interact strongly with silica gel, resulting in a lower Rf value. A successful reaction is validated by a distinct upward shift in Rf (e.g., in 3:1 Hexanes:EtOAc) and the complete disappearance of the N-H stretch (~3300 cm⁻¹) in FT-IR spectroscopy.

Applications in Drug Discovery

The functional groups on 1-methyl-2-phenyl-1H-indole-5-carbonitrile make it an exceptional intermediate in pharmaceutical development:

  • Phosphodiesterase 5 (PDE5) Inhibitors: Indole-based derivatives are heavily investigated as PDE5 inhibitors for the treatment of cardiovascular diseases and Alzheimer's disease. The C5-carbonitrile group acts as a critical hydrogen bond acceptor, interacting with specific glutamine residues (e.g., Gln817) in the enzymatic pocket, while the N-methyl group ensures the molecule maintains the necessary lipophilicity to cross cell membranes.

  • Late-Stage Functionalization: The nitrile group (-CN) is a highly versatile synthetic handle . It can be subjected to controlled hydrolysis to yield primary amides or carboxylic acids, or reduced via hydrogenation (e.g., using Raney Nickel or LiAlH₄) to yield primary amines, allowing for the rapid generation of diverse compound libraries for Structure-Activity Relationship (SAR) screening.

References

  • PubChem. "1-Methyl-2-phenylindole | CID 77095". URL:[Link]

Exploratory

Introduction: The 2-Phenyl-indole Scaffold as a Privileged Structure

An In-Depth Technical Guide to the Biological Activity of Substituted 2-Phenyl-indoles In the landscape of medicinal chemistry, certain molecular frameworks demonstrate remarkable versatility, binding to a multitude of b...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Substituted 2-Phenyl-indoles

In the landscape of medicinal chemistry, certain molecular frameworks demonstrate remarkable versatility, binding to a multitude of biological targets with high affinity. These are known as "privileged structures," and the 2-phenyl-indole core is a quintessential example.[1] This heterocyclic compound, consisting of a fused indole ring and a phenyl group at the 2-position, serves as the foundation for numerous biologically active substances, including naturally occurring compounds like serotonin and melatonin.[2][3] Its unique physicochemical properties and structural rigidity make it an attractive scaffold for the development of novel therapeutics.[2]

Derivatives of 2-phenyl-indole have been extensively investigated, revealing a broad spectrum of pharmacological activities. These include potent anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[1][2][3] This guide provides a comprehensive technical overview of the key biological activities of substituted 2-phenyl-indoles, delving into their mechanisms of action, structure-activity relationships (SAR), and the self-validating experimental protocols used to characterize their therapeutic potential.

Anticancer Activity: Dual-Pronged Attack on Malignancy

Substituted 2-phenyl-indoles have emerged as highly promising candidates in oncology, primarily through two well-defined mechanisms of action: inhibition of tubulin polymerization and modulation of the estrogen receptor (ER).[4][5][6] This dual-targeting capability allows for the development of agents effective against both hormone-dependent and metastatic cancers.[5]

Mechanism of Action: Microtubule Disruption and Estrogenic Modulation

Tubulin Polymerization Inhibition: A significant number of 2-phenyl-indole derivatives exert their cytotoxic effects by interfering with microtubule dynamics, a process critical for cell division.[7] Many of these compounds bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin into microtubules.[4][5] This disruption leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[4][8]

Estrogen Receptor (ER) Modulation: In hormone-dependent breast cancers, the estrogen receptor is a key driver of proliferation. Certain 2-phenyl-indole derivatives function as Selective Estrogen Receptor Modulators (SERMs) or antagonists.[6][9] By binding to the ER, they block the proliferative signals initiated by estrogen, thereby inhibiting the growth of ER-positive cancer cells.[9] Some novel compounds have been designed as hybrid molecules, conjugating an ER-binding 2-phenyl-indole scaffold with a cytotoxic agent like combretastatin A4, creating a targeted delivery system for potent anticancer agents.[6]

anticancer_mechanism cluster_tubulin Tubulin Polymerization Inhibition cluster_er Estrogen Receptor Modulation 2-PI_T 2-Phenyl-Indole Derivative Tubulin β-Tubulin (Colchicine Site) 2-PI_T->Tubulin Binds Microtubules Microtubule Formation Tubulin->Microtubules Inhibits MitoticArrest G2/M Phase Mitotic Arrest Microtubules->MitoticArrest Disrupts Apoptosis_T Apoptosis MitoticArrest->Apoptosis_T CancerCell Cancer Cell Apoptosis_T->CancerCell Induces Death in 2-PI_ER 2-Phenyl-Indole Derivative (SERM) ER Estrogen Receptor (ER) 2-PI_ER->ER Blocks Proliferation Gene Transcription & Cell Proliferation ER->Proliferation Inhibits Estrogen Estrogen Estrogen->ER Apoptosis_ER Inhibition of Growth & Apoptosis Proliferation->Apoptosis_ER Apoptosis_ER->CancerCell Induces Death in

Dual mechanisms of anticancer action for 2-phenyl-indole (2-PI) derivatives.
Quantitative Structure-Activity Relationship (SAR) Data

The anticancer potency of 2-phenyl-indoles is highly dependent on the nature and position of substituents on both the indole and phenyl rings. Quantitative Structure-Activity Relationship (QSAR) studies have provided valuable insights for optimizing these compounds.[7][10][11]

Compound IDSubstitutions (R¹, R², R³)Cancer Cell LineIC₅₀ (µM)Reference
1a R¹=H, R²=H, R³=CHOMCF-7 (Breast)0.035[12]
31 Bis-indole structureMCF-7 (Breast)2.71[6]
86 Indole-Combretastatin conjugateMCF-7 (Breast)1.86[6]
4a 2-phenyl-1H-indoleB16F10 (Melanoma)17.6[13][14]
4b 5-methyl-2-phenyl-1H-indoleA549 (Lung)10.1[13][14]
4e 5-chloro-2-phenyl-1H-indoleMDA-MB-231 (Breast)10.9[13][14]
3a Imidazolyl-indole derivativeMCF-7 (Breast)1.31[15][16]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic effect of compounds on cancer cells by measuring metabolic activity.[12][17][18]

Principle: Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[17]

Step-by-Step Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549) are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells/well. Plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.[17]

  • Compound Treatment: Prepare serial dilutions of the 2-phenyl-indole derivatives in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Replace the old medium with the medium containing the test compounds or controls (vehicle control, positive control like Doxorubicin).[19]

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, under standard culture conditions.[12]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.[17]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Standard workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key pathological feature of many diseases. Substituted 2-phenyl-indoles have demonstrated significant anti-inflammatory properties, primarily by inhibiting key enzymes and signaling pathways involved in the inflammatory response.[1][2]

Mechanism of Action: COX-2 and NF-κB Inhibition

The anti-inflammatory effects of these compounds are largely attributed to their ability to selectively inhibit cyclooxygenase-2 (COX-2).[2] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic goal as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.[20]

Furthermore, some derivatives suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[2] They achieve this by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][21]

anti_inflammatory_pathway LPS LPS (Lipopolysaccharide) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 NFkB_Pathway NF-κB Signaling Cascade TLR4->NFkB_Pathway NFkB_Activation NF-κB Activation & Nuclear Translocation NFkB_Pathway->NFkB_Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Activation->Cytokines Inflammation Inflammation Cytokines->Inflammation Compound 2-Phenyl-Indole Derivative Compound->NFkB_Pathway Inhibits

Inhibition of the NF-κB inflammatory pathway by 2-phenyl-indole derivatives.
Quantitative Data: In Vivo Efficacy

The in vivo anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model in rodents, which mimics the acute inflammatory response.[22][23]

Compound IDSubstitutions% Edema InhibitionReference
13 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole90.5%[2][3]
14 1-(4-chlorobenzyl)-5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole75.6%[2][3]
15 1-(4-chlorobenzyl)-5-fluoro-2-(4-(methylsulfonyl)phenyl)-1H-indole81.1%[2][3]
Indomethacin (Standard Drug)29.9%[24]
Compound A 2-phenylindole-5-benzene sulphapyrimidine44.4%[24]
Experimental Protocols

In Vitro - Griess Assay for Nitrite Production: This assay quantifies nitric oxide (NO) production, a key inflammatory mediator, by measuring its stable metabolite, nitrite, in cell culture supernatants.[12]

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the 2-phenyl-indole compounds for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 0.5 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.[21]

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[12]

  • Measurement: After a brief incubation period for color development, measure the absorbance at ~540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

In Vivo - Carrageenan-Induced Paw Edema: This is a standard and reliable model for evaluating acute anti-inflammatory activity.[25][26]

  • Animal Acclimatization: Use Wistar albino rats or Swiss albino mice, acclimatized to laboratory conditions. Fast the animals overnight before the experiment.

  • Grouping: Divide animals into groups: a control group (vehicle), a standard group (e.g., Indomethacin), and test groups receiving different doses of the 2-phenyl-indole derivatives.

  • Drug Administration: Administer the test compounds and standard drug orally or intraperitoneally.

  • Inflammation Induction: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each animal.

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the test group.

Antimicrobial Activity: Targeting Essential Bacterial Enzymes

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Substituted 2-phenyl-indoles have shown significant activity against a range of bacteria and fungi, including drug-resistant strains.[1][2]

Mechanism of Action

The antibacterial action of 2-phenyl-indoles often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for managing DNA supercoiling during replication, and their inhibition leads to the cessation of bacterial growth and cell death. This mechanism is particularly effective against problematic pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[2]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The efficacy of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[27]

Compound IDSubstitutionsMicroorganismMIC (µg/mL)Reference
3f 6-Cl, R²=HS. aureus8[28][29][30]
3f 6-Cl, R²=HE. coli16[28][29][30]
3o R¹=H, R²=2-CH₃C. neoformans2[28][29][30]
3o R¹=H, R²=2-CH₃S. aureus8[28][29][30]
3r R¹=H, R²=3-OCH₃E. coli4[28][29][30]
1 2-phenylindoleM. tuberculosis H37Rv<0.2[31]
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized and quantitative method for determining the MIC of an antimicrobial agent.[27][32]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 2-phenyl-indole compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. A growth indicator like resazurin can be added to aid visualization.[33]

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Neuroprotective and Other Biological Activities

Beyond the major areas of oncology and infectious and inflammatory diseases, the 2-phenyl-indole scaffold has shown promise in other therapeutic fields.

  • Neuroprotective Activity: Several derivatives exhibit significant antioxidant activity due to the radical-scavenging properties of the indole moiety.[2] In cellular models of neurodegenerative disease, these compounds have been shown to protect neuronal cells from oxidative stress-induced death (e.g., from H₂O₂) and reduce cytotoxicity caused by amyloid-beta peptides, a hallmark of Alzheimer's disease.[34]

  • Antiviral Activity: Certain 2-phenyl-indole derivatives have demonstrated potent antiviral activity, for instance, by inhibiting the replication of the Hepatitis B virus (HBV) and suppressing the secretion of the HBV surface antigen (HBsAg).[2]

  • Antitubercular Activity: The scaffold has yielded potent lead compounds against Mycobacterium tuberculosis, including drug-resistant strains.[2][31][35] Some derivatives show synergistic activity when combined with existing anti-TB drugs.[2]

  • Anticonvulsant Activity: Studies have explored these derivatives for their potential to treat epilepsy, with some compounds showing good binding energy against the AMPA receptor in in-silico models and potent activity in in-vivo electroshock models.[36]

Conclusion and Future Prospects

The 2-phenyl-indole scaffold is undeniably a "privileged structure" in drug discovery, serving as a versatile template for designing potent and selective therapeutic agents.[1][12] The diverse biological activities—ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective—underscore the immense potential of this chemical class. The structure-activity relationships highlighted in numerous studies demonstrate that targeted modifications to the indole and phenyl rings can fine-tune the biological activity, enhancing potency against specific targets while minimizing off-target effects.[12]

The future of 2-phenyl-indole research lies in the rational design of next-generation derivatives. This includes the development of multi-target compounds, such as dual antimicrobial and anti-inflammatory agents, and the use of advanced techniques like artificial intelligence (AI) to predict the biological activities of novel structures.[1][37] As our understanding of the molecular pathways underlying complex diseases deepens, the 2-phenyl-indole scaffold will continue to be a valuable and highly adaptable framework for the discovery of new medicines to advance global healthcare.

References

  • Dhaneesh S, Swathi Lakshmi N, Lal Prasanth ML (2023) Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. J Mol Pharm Org Process Res 11: 194.
  • Hassan, M., et al. (2024).
  • Li, Y., et al. (2023). Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years. European Journal of Medicinal Chemistry.
  • Gajbhiye, A., et al. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • BenchChem (2025). A Comparative Guide to the Structure-Activity Relationships of 2-Phenylindole Analogs. BenchChem.
  • BenchChem (2025). A Comparative Guide to the Apoptotic Mechanisms of 2-Phenylindole Compounds. BenchChem.
  • Basak, S. C., et al. (2011). Quantitative Structure-Activity Relationships for Anticancer Activity of 2-Phenylindoles Using Mathematical Molecular Descriptors. Current Computer-Aided Drug Design.
  • BenchChem (2025).
  • Uzuazokaro, M.A., et al. (2019).
  • Anonymous (n.d.).
  • Basak, S. C., et al. (2011). Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles using mathematical molecular descriptors. Current Computer-Aided Drug Design.
  • Posadas, I., et al. (2017). in vivo animal models for screening potential anti–inflammatory and analgesic agents (literature review).
  • Gaikwad, R., et al. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines.
  • El-Sayed, N. N. E., et al. (2019). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and. Journal of Applied Pharmaceutical Science.
  • Gaikwad, R., et al. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. Taylor & Francis Online.
  • El-Sayed, N. N. E., et al. (2019). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems.
  • Gokhale, A. B., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Frontiers in Pharmacology.
  • Kumar, D., et al. (n.d.). Anti-inflammatory effect of 2-phenyl sulpha/substituted indoles on carragreenan-induced oedema of the laboratory mice.
  • Choma, I. M., & Grzelak, E. M. (2015). Rapid Screening of Antimicrobial Synthetic Peptides.
  • Gaikwad, R., et al. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. Taylor & Francis Online.
  • Basak, S. C., et al. (2011). Quantitative Structure-Activity Relationships for Anticancer Activity of 2-Phenylindoles Using Mathematical Molecular Descriptors. Bentham Science.
  • Yang, K., et al. (2022). Synthesis of Novel 2-Phenylindole Analogues as Antifungal and Antibacterial Agents. MDPI.
  • Ivanova, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology.
  • Eltablawy, N. A., et al. (2022).
  • Dhaneesh, S., et al. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review.
  • Ryan, L., et al. (2016). Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles. Bioorganic & Medicinal Chemistry.
  • Yang, K., et al. (2022). Synthesis of Novel 2-Phenylindole Analogues as Antifungal and Antibacterial Agents.
  • Chen, C., et al. (2014). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Anticancer Research.
  • Abdel-Aziem, A., et al. (2019). 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Bioorganic Chemistry.
  • Hassan, M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Schrock, A. K., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Le-Borgne, M., et al. (2007). Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells. Bioorganic & Medicinal Chemistry Letters.
  • Yang, K., et al. (2022). Synthesis of Novel 2-Phenylindole Analogues as Antifungal and Antibacterial Agents. Sciforum.
  • Valgas, C., et al. (2007). Methods for in vitro evaluating antimicrobial activity: A review. Brazilian Journal of Microbiology.
  • Kumar, K., et al. (2016). 2-Phenylindole and Arylsulphonamide: Novel Scaffolds Bactericidal against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
  • von Angerer, E., et al. (1987). 2-Phenylindoles. Effect of N-benzylation on estrogen receptor affinity, estrogenic properties, and mammary tumor inhibiting activity. Journal of Medicinal Chemistry.
  • Basak, S. C., et al. (2010). Prediction of Anticancer Activity of 2-phenylindoles: Comparative Molecular Field Analysis Versus Ridge Regression using Mathematical Molecular Descriptors.
  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review.
  • Remelli, S., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants.
  • Venancio, C., et al. (2021). Neuroimmunomodulatory and Neuroprotective Effects of the Flavonoid Apigenin in in vitro Models of Neuroinflammation Associated With Alzheimer's Disease. Frontiers in Aging Neuroscience.
  • Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. MDPI.
  • Singh, A., et al. (2024). Synthesis, In-silico and In-vivo anticonvulsant activity of substituted 2-Phenyl Indole derivatives.
  • Zhang, W., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Patchett, A. A., & Nargund, R. P. (2012). 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry.
  • Shaker, A., et al. (n.d.). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: Multi-target compounds with dual antimicrobial and anti-inflammatory activities.
  • Drug Design Org (2005).

Sources

Foundational

Indole-5-Carbonitrile: A Privileged Scaffold in Modern Drug Discovery and Its Pharmacological Applications

Abstract The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the structural basis of numerous pharmacologically active compounds.[1][2][3] This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the structural basis of numerous pharmacologically active compounds.[1][2][3] This guide focuses on a particularly versatile derivative, indole-5-carbonitrile. The strategic placement of the cyano (-C≡N) group at the C5 position not only enhances chemical reactivity for further elaboration but also provides a key interaction point for various biological targets, making it a valuable starting point for drug discovery campaigns.[4][5] This in-depth technical guide explores the synthesis, mechanism of action, and therapeutic potential of indole-5-carbonitrile compounds across several critical disease areas, including oncology, neurodegenerative disorders, virology, and metabolic diseases. We provide field-proven insights into the rationale behind experimental design, detailed protocols for key validation assays, and a forward-looking perspective on the future of this remarkable molecular core.

Part 1: The Indole-5-Carbonitrile Core: A Strategic Asset in Medicinal Chemistry

The indole ring system is ubiquitous in nature and medicine, forming the core of the essential amino acid tryptophan, the neurotransmitter serotonin, and numerous approved drugs.[6] Its unique electronic properties and structural rigidity allow it to mimic peptide structures and bind effectively to a wide range of enzymes and receptors.[1]

The introduction of a carbonitrile (cyano) group at the 5-position fundamentally enhances the scaffold's utility. This modification serves two primary purposes:

  • Chemical Handle for Synthesis: The cyano group is a versatile functional group that can be readily transformed into other functionalities such as amines, carboxylic acids, or tetrazoles, providing a gateway to a vast chemical space for lead optimization. Its electron-withdrawing nature also influences the reactivity of the indole ring itself, enabling regioselective reactions.

  • Pharmacophore Element: The nitrile can act as a potent hydrogen bond acceptor, a key interaction for binding within the active sites of many enzymes, particularly kinases. This feature is critical to the biological activity observed in many of the applications discussed below.

The strategic importance of this scaffold is underscored by its use as a key reactant in the preparation of compounds targeting a diverse set of proteins, from kinases to metabolic receptors.[7]

Part 2: Key Pharmacological Applications

The versatility of the indole-5-carbonitrile scaffold has been leveraged to develop potent and selective modulators for a variety of disease-relevant targets.

Oncology: Targeting the Kinase Signalome

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[8][9] Indole derivatives have been exceptionally successful in this area, and the indole-5-carbonitrile core is a recurring motif in the design of potent kinase inhibitors.[10][11]

Mechanism of Action: The primary mechanism involves competitive binding at the ATP-binding pocket of the target kinase. The indole scaffold provides a robust anchor within the hydrophobic regions of the pocket, while the 5-cyano group can form critical hydrogen bonds with hinge region residues, a common feature of Type I and Type II kinase inhibitors. This dual interaction contributes to both high affinity and, in some cases, selectivity. Key kinase families targeted by indole-5-carbonitrile derivatives include EGFR, CDKs, and DYRK1A.[12][13]

Experimental Workflow: Screening for Kinase Inhibitors

The following diagram illustrates a standard, high-level workflow for identifying and characterizing kinase inhibitors, a process for which indole-5-carbonitrile derivatives are excellent candidates. The causality is clear: we begin with a broad, high-throughput screen to identify initial hits, then progressively narrow the focus through more specific and biologically relevant assays to select a lead candidate for further development.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Cellular Activity & Selectivity HTS High-Throughput Screen (e.g., FRET/Luminescence Assay) Primary_Hits Primary Hits (>50% Inhibition @ 10µM) HTS->Primary_Hits Dose_Response IC50 Determination (10-point curve) Primary_Hits->Dose_Response Validate Potent_Hits Potent Hits (IC50 < 1µM) Dose_Response->Potent_Hits Cell_Assay Cellular Proliferation Assay (e.g., MTT/CellTiter-Glo) Potent_Hits->Cell_Assay Assess Kinase_Panel Kinase Selectivity Panel (>100 Kinases) Potent_Hits->Kinase_Panel Profile Lead_Candidate Lead Candidate (Potent, Selective, Cell-Active) Cell_Assay->Lead_Candidate Kinase_Panel->Lead_Candidate

Caption: High-level workflow for kinase inhibitor discovery.

Signaling Pathway: EGFR Inhibition in Cancer

Indole-5-carbonitrile derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer (NSCLC) and other malignancies.[11][13] The diagram below simplifies the EGFR pathway and indicates the point of therapeutic intervention.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds RAS RAS EGFR->RAS Activates Indole_Inhibitor Indole-5-Carbonitrile Inhibitor Indole_Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Promotes

Caption: Simplified EGFR signaling pathway and point of inhibition.

Data Presentation: Antiproliferative Activity of Indole Derivatives

The following table summarizes the in vitro activity of representative indole compounds against various targets and cell lines, demonstrating the potent effects achievable with this scaffold.

Compound ClassTarget(s)Cell LineIC50 / GI50Reference
Indole-2-carboxamideEGFR / CDK2-33-46 nM (enzyme)
Indole-2-carboxamide-MCF-7 (Breast)37-55 nM
Indolyl-pyrazolo-triazineCDK7SUIT 2.28 (Pancreatic)<1 µM[10]
Oxindole-indole conjugateCDK4-1.26 µM (enzyme)[14]
PIM InhibitorPIM-1, -2, -3HT-29 (Colon)1.4 µM[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a self-validating system for determining the affinity (IC50) of a test compound (e.g., an indole-5-carbonitrile derivative) for a specific protein kinase. The TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) methodology is highly sensitive and robust, minimizing false positives from compound autofluorescence.

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase active site by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, the Eu-donor and Alexa Fluor™-acceptor are in close proximity, generating a high FRET signal. A competing compound disrupts this interaction, leading to a decrease in the FRET signal.

Materials:

  • Kinase of interest (e.g., EGFR, CDK2) tagged with GST or His.

  • Eu-anti-GST or Eu-anti-His Antibody.

  • Kinase Tracer (Alexa Fluor™ 647-labeled).

  • Test Compounds (10 mM stock in 100% DMSO).

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Low-volume 384-well microplates (black, non-binding surface).

  • TR-FRET compatible plate reader.

Procedure:

  • Compound Preparation: Perform a serial dilution of the test compounds in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended. Subsequently, dilute these intermediate stocks into Assay Buffer to create the final working solutions.

  • Assay Plate Setup:

    • Add 2 µL of each test compound working solution to the appropriate wells of the 384-well plate.

    • For "Maximum Signal" control wells, add 2 µL of Assay Buffer with corresponding DMSO percentage.

    • For "Minimum Signal" (tracer displacement) control wells, add 2 µL of a high concentration of a known inhibitor or unlabeled ATP.

  • Reagent Addition: Prepare a master mix of Kinase, Eu-Antibody, and Tracer in Assay Buffer at 2X the final concentration. Add 2 µL of this mix to all wells. Causality Check: Preparing a master mix ensures uniform addition and minimizes well-to-well variability.

  • Incubation: Gently mix the plate on a plate shaker for 30 seconds, then incubate at room temperature for 60 minutes, protected from light. The incubation period allows the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm) for each well.

    • Normalize the data using the controls: % Inhibition = 100 * (1 - [(Signal_test - Signal_min) / (Signal_max - Signal_min)]).

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Neurodegenerative Disorders

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss and protein aggregation.[15][16] Indole-based compounds, including those derived from the indole-5-carbonitrile scaffold, are being explored as multi-target agents to combat these complex pathologies.[15]

Mechanism of Action: The therapeutic strategy is often multi-pronged.

  • Kinase Inhibition: Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is overexpressed in Down syndrome and implicated in the tau pathology of Alzheimer's disease.[12][17] Indole-3-carbonitriles have been successfully developed as potent DYRK1A inhibitors.[12][17]

  • Antioxidant and Anti-inflammatory Effects: Chronic neuroinflammation and oxidative stress are key drivers of neurodegeneration.[16][18] The indole nucleus can scavenge free radicals, and its derivatives can modulate inflammatory pathways in the brain.[18]

Workflow: Evaluating Neuroprotective Compounds

This workflow outlines the logical progression for testing a potential neuroprotective agent. The process moves from establishing a cellular damage model to testing the compound's ability to prevent that damage and finally to exploring the underlying mechanism.

G cluster_0 1. Model Development cluster_1 2. Compound Screening cluster_2 3. Mechanism of Action Cell_Culture Culture Neuronal Cells (e.g., SH-SY5Y, Primary Neurons) Induce_Toxicity Induce Neurotoxicity (Aβ oligomers, 6-OHDA, H2O2) Cell_Culture->Induce_Toxicity Measure_Viability Measure Cell Viability (MTT Assay) Induce_Toxicity->Measure_Viability Pre_treat Pre-treat Cells with Indole-5-Carbonitrile Compound Measure_Viability->Pre_treat Establish Model Challenge Challenge with Toxin Pre_treat->Challenge Assess_Protection Assess Neuroprotection (Measure Viability vs Control) Challenge->Assess_Protection EC50_Calc Calculate EC50 Assess_Protection->EC50_Calc ROS_Assay Measure ROS Levels (e.g., DCFDA Assay) EC50_Calc->ROS_Assay Investigate Lead Western_Blot Western Blot for Key Pathway Proteins (p-Tau, etc.) EC50_Calc->Western_Blot Investigate Lead Mechanism Elucidate Mechanism ROS_Assay->Mechanism Western_Blot->Mechanism

Caption: Workflow for evaluating neuroprotective agents in vitro.

Experimental Protocol: SH-SY5Y Neuroprotection Assay Against Aβ-induced Toxicity

This protocol provides a validated method to assess if a test compound can protect neuronal cells from the toxic effects of Amyloid-beta (Aβ) oligomers, a key pathological hallmark of Alzheimer's disease.

Principle: The human neuroblastoma cell line SH-SY5Y is a widely used model for neurodegenerative research. Aβ oligomers are known to induce oxidative stress and apoptosis in these cells. The compound's protective effect is quantified by measuring cell viability, typically using an MTT assay, which measures mitochondrial reductase activity as an indicator of cell health.

Materials:

  • SH-SY5Y cells.

  • Cell Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Aβ (1-42) peptide.

  • Hexafluoroisopropanol (HFIP).

  • Sterile, nuclease-free water.

  • Test Compounds (10 mM stock in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

Procedure:

  • Aβ Oligomer Preparation (Self-Validating Step):

    • Dissolve Aβ (1-42) peptide in HFIP to 1 mM and incubate for 1 hour to ensure monomerization.

    • Aliquot and evaporate the HFIP under a gentle stream of nitrogen or in a speed-vac. Store the resulting peptide film at -80°C.

    • To form oligomers, resuspend the peptide film in DMSO to 5 mM, then dilute to 100 µM in sterile cell culture medium and incubate at 4°C for 24 hours. Causality Justification: This specific preparation method is critical for generating the toxic oligomeric species, not the less harmful fibrillar or monomeric forms.

  • Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound (or vehicle control).

    • Incubate for 2 hours. This pre-incubation allows the compound to enter the cells and engage its target(s) before the toxic insult.

  • Aβ Challenge: Add the prepared Aβ oligomers to the wells to a final concentration of 10 µM (or a pre-determined toxic concentration). Do not add Aβ to the "untreated control" wells.

  • Incubation: Incubate the plate for an additional 24-48 hours at 37°C in a CO2 incubator.

  • MTT Viability Assay:

    • Add 10 µL of MTT stock solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of Solubilization Buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. Plot the % viability against compound concentration to determine the EC50 (the concentration providing 50% of the maximum protective effect).

Antiviral Applications

The indole scaffold is present in several approved antiviral drugs, and research continues to uncover new derivatives with potent activity against a range of viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).[2][19][20]

Mechanism of Action: Indole-based compounds can inhibit various stages of the viral life cycle. A notable example is the inhibition of the HCV NS5B polymerase, an RNA-dependent RNA polymerase that is essential for viral replication. An indole-5-carbonitrile derivative has demonstrated potent anti-HCV activity, suggesting the cyano group is crucial for binding to the enzyme.[19]

Data Presentation: Anti-HCV Activity of an Indole-5-Carbonitrile Derivative

CompoundTargetActivity (EC50)Cytotoxicity (CC50)Selectivity Index (SI = CC50/EC50)Reference
Indole 2-methacrylate analog with 5-CNHCV1.1 µM61.6 µM56.9[19]
Metabolic Diseases

Metabolic disorders such as Type 2 Diabetes Mellitus (T2DM) and obesity are a growing global health crisis.[21] Research has shown that indole derivatives can modulate key pathways involved in glucose and lipid metabolism.

Mechanism of Action:

  • Enzyme Inhibition: A series of indole-pyridine carbonitrile derivatives were found to be potent inhibitors of α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates.[22] Inhibiting these enzymes slows glucose absorption, a validated strategy for managing hyperglycemia.

  • Receptor Agonism: Indole-5-carbonitrile is a documented reactant for the synthesis of dual agonists for Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα/γ).[7] PPARγ agonists are a major class of insulin-sensitizing drugs used to treat T2DM.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol provides a direct and reliable method to screen compounds for their ability to inhibit α-glucosidase activity.

Principle: The enzyme α-glucosidase from Saccharomyces cerevisiae catalyzes the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product. The rate of product formation is measured spectrophotometrically at 405 nm and is proportional to enzyme activity. An inhibitor will reduce this rate.

Materials:

  • α-glucosidase from S. cerevisiae.

  • p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Test Compounds (in DMSO).

  • Acarbose (positive control inhibitor).

  • Phosphate Buffer (100 mM, pH 6.8).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Assay Setup: To wells of a 96-well plate, add:

    • 50 µL of Phosphate Buffer.

    • 10 µL of the test compound solution (at various concentrations) or Acarbose. Use DMSO for the 100% activity control.

  • Enzyme Addition: Add 20 µL of α-glucosidase solution (0.5 U/mL in buffer) to each well. Mix and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 20 µL of pNPG solution (5 mM in buffer) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Data Acquisition: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control without inhibitor.

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.

    • Determine the IC50 value by plotting % inhibition versus the logarithm of the inhibitor concentration.

Part 3: Future Perspectives and Conclusion

The indole-5-carbonitrile scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and favorable interactions with a multitude of biological targets have led to the discovery of potent agents in oncology, neurodegeneration, virology, and metabolic diseases.

The future of this scaffold lies in leveraging its versatility for multi-target drug design, a particularly promising strategy for complex diseases like cancer and Alzheimer's.[23] Challenges remain in optimizing pharmacokinetic properties, such as solubility and bioavailability, and ensuring high selectivity to minimize off-target effects. However, the continued application of modern drug design principles, including structure-based design and fragment-based screening, will undoubtedly unlock the full therapeutic potential of indole-5-carbonitrile compounds, leading to the development of next-generation therapeutics.

Part 4: References

  • Journal of Applied Pharmaceutical Science. (2011). Synthesis and Antimicrobial Activities of New Indolyl -Pyrimidine Derivatives. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2025). Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. Retrieved from [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2025). Retrieved from [Link]

  • Bentham Science. (n.d.). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Retrieved from [Link]

  • MDPI. (2018). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Retrieved from [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. (n.d.). Retrieved from [Link]

  • PubMed. (2023). Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus. Retrieved from [Link]

  • Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Retrieved from [Link]

  • Preprints.org. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • PMC. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Retrieved from [Link]

  • PMC. (n.d.). Indole – a promising pharmacophore in recent antiviral drug discovery. Retrieved from [Link]

  • Natural Resources for Human Health. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Retrieved from [Link]

  • PMC. (n.d.). A review on recent developments of indole-containing antiviral agents. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). A Short Note on Indole-Containing Antiviral Agents and its Therapeutics Applications. Retrieved from [Link]

  • PubMed. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Retrieved from [Link]

  • Hilaris Publisher. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Retrieved from [Link]

  • Frontiers. (2025). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Retrieved from [Link]

  • PubMed. (2022). Update of Indoles: Promising molecules for ameliorating metabolic diseases. Retrieved from [Link]

  • Jetir.Org. (n.d.). “Project report on Indole - Its synthesis and Pharmacological Applications”. Retrieved from [Link]

  • PubChem. (n.d.). Indole-5-carbonitrile. Retrieved from [Link]

  • RSC Publishing. (n.d.). Indole – a promising pharmacophore in recent antiviral drug discovery. Retrieved from [Link]

  • RSC Publishing. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. Retrieved from [Link]

  • PMC. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Retrieved from [Link]

  • Indole metabolism and its role in diabetic macrovascular and microvascular complications. (n.d.). Retrieved from [Link]

  • EurekAlert!. (2025). Breakthrough in indole chemistry could accelerate drug development. Retrieved from [Link]

  • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

  • Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. (2021). Retrieved from [Link]

  • MDPI. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Retrieved from [Link]

  • Encyclopedia.pub. (2021). Indole Derivatives as Anti-Lung Cancer Agents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. Retrieved from [Link]

  • Bentham Science. (2024). Anti-Tumor Activity of Indole: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Basic mechanism of action for indole containing anti-lung cancer drugs. Retrieved from [Link]

  • MDPI. (2025). Obesity-Driven Metabolic Disorders: The Interplay of Inflammation and Mitochondrial Dysfunction. Retrieved from [Link]

  • PubMed. (n.d.). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling and Mechanistic Evaluation of 1-Methyl-2-phenyl-1H-indole-5-carbonitrile: A Technical Guide for Drug Development

Executive Summary In the realm of preclinical drug discovery, the indole scaffold remains one of the most privileged structures due to its ubiquitous presence in biologically active molecules. As an application scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of preclinical drug discovery, the indole scaffold remains one of the most privileged structures due to its ubiquitous presence in biologically active molecules. As an application scientist specializing in physicochemical profiling, I frequently evaluate highly functionalized derivatives designed to overcome specific ADME (Absorption, Distribution, Metabolism, and Excretion) hurdles. 1-Methyl-2-phenyl-1H-indole-5-carbonitrile (CAS: 741709-19-3)[1] is a prime example of rational structural design.

By modifying the classical indole core with an N-methyl group, a 2-phenyl substitution, and a 5-cyano group, chemists have engineered a compound with a unique lipophilic and electronic profile. This whitepaper provides an in-depth technical evaluation of its physicochemical properties, mechanistic rationale, and the experimental workflows required to validate its utility in drug development.

Structural and Physicochemical Profiling

Quantitative data is foundational to any lead optimization campaign. The table below summarizes the core physicochemical parameters of 1-methyl-2-phenyl-1H-indole-5-carbonitrile, establishing the baseline for its behavior in biological systems.

ParameterValue / Description
Chemical Name 1-Methyl-2-phenyl-1H-indole-5-carbonitrile
CAS Registry Number 741709-19-3
Molecular Formula C16H12N2
Molecular Weight 232.29 g/mol
Appearance Yellow to off-white solid
Hydrogen Bond Donors (HBD) 0
Hydrogen Bond Acceptors (HBA) 1 (Cyano nitrogen)
Rotatable Bonds 1 (C2-Phenyl linkage)
Storage Conditions Sealed in dry, room temperature (20–22 °C)

Table 1: Core physicochemical properties of 1-Methyl-2-phenyl-1H-indole-5-carbonitrile.

Pharmacophore Rationale and Mechanistic Interactions

When evaluating a compound's potential, we must look beyond the raw data and understand the causality of its structural features. The biological activity of 2-phenyl-1H-indole derivatives is well-documented, particularly in their ability to act as anti-inflammatory or anticancer agents by targeting hydrophobic enzyme pockets such as cyclooxygenase-2 (COX-2) or lipoxygenases (e.g., 15-LOX)[2][3].

  • N-Methylation (Lipophilicity & Stability): The classic indole N-H is a strong hydrogen bond donor. By methylating this position, we eliminate the HBD capacity. This deliberate modification increases the compound's overall lipophilicity and passive membrane permeability. Furthermore, it prevents phase II metabolic conjugations (like glucuronidation) at the indole nitrogen, potentially extending the compound's half-life.

  • 2-Phenyl Substitution (Hydrophobic Binding): The bulky phenyl ring at the C2 position is critical for anchoring the molecule into deep, hydrophobic enzyme pockets. In targets like 15-LOX, this moiety facilitates π-π stacking and hydrophobic interactions with key amino acid residues[3].

  • 5-Carbonitrile Group (Electronic Modulation): The cyano group is a potent, linear electron-withdrawing group (EWG). It acts as a highly directional hydrogen bond acceptor. By pulling electron density away from the indole core, it increases the oxidative stability of the ring system while providing a specific interaction point for target proteins via dipole-dipole interactions.

Pharmacophore Core 1-Methyl-2-phenyl-1H- indole-5-carbonitrile Indole Indole Scaffold (Pi-Pi Stacking, Core Pharmacophore) Core->Indole NMethyl N-Methyl Group (Eliminates H-Bond Donor, Increases Lipophilicity) Phenyl 2-Phenyl Substitution (Hydrophobic Pocket Binding, Steric Shielding) Cyano 5-Carbonitrile Group (H-Bond Acceptor, Electron Withdrawing) Indole->NMethyl Indole->Phenyl Indole->Cyano

Figure 1: Pharmacophore mapping and mechanistic contributions of structural moieties.

Structural Elucidation: NMR Validation Protocol

Trustworthiness in preclinical research demands rigorous structural validation. A self-validating system requires that every synthesized or procured batch is confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy to ensure no regioisomeric impurities are present.

1H NMR Protocol & Expected Data: To verify the structural integrity of 1-methyl-2-phenyl-1H-indole-5-carbonitrile, samples must be dissolved in deuterated chloroform (CDCl3) and analyzed at 300 MHz[4].

  • Verified Data: 1H NMR (300 MHz, CDCl3): δ = 7.97 (s, 1 H), 7.46-7.51 (m, 6 H), 7.40 (d, 1 H, J = 6.0 Hz), 6.62 (s, 1 H)[4].

  • Causality & Interpretation: The singlet at δ 6.62 ppm is the most diagnostic peak; it corresponds to the C3 proton of the indole ring. Its presence as a singlet confirms that the C2 position is fully substituted by the phenyl group[4]. The multiplet at 7.46-7.51 ppm accounts for the phenyl protons and overlapping indole core protons. Finally, the downfield singlet at 7.97 ppm represents the C4 proton, heavily deshielded by the adjacent electron-withdrawing 5-cyano group.

Experimental Workflows: ADME Profiling

Because this compound lacks hydrogen bond donors and possesses high lipophilicity, its primary developmental hurdle will be aqueous solubility, while membrane permeability is expected to be excellent. The following step-by-step protocols are designed to empirically validate these assumptions.

Protocol A: Kinetic Solubility Assessment (HPLC-UV)

Objective: To determine the maximum aqueous concentration before precipitation, guiding formulation strategies for in vitro assays.

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock solution.

  • Aqueous Spiking: Aliquot 10 µL of the DMSO stock into 990 µL of phosphate-buffered saline (PBS, pH 7.4) to target a 100 µM concentration (1% DMSO final).

  • Incubation: Incubate the mixture at 37 °C for 24 hours with continuous shaking (300 rpm) to reach thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove precipitated solid.

  • Quantification: Analyze the filtrate via HPLC-UV (detection at ~254 nm) against a standard curve generated in a solvent where the compound is fully soluble (e.g., 50/50 Acetonitrile/Water).

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To confirm the passive transcellular permeability driven by the N-methyl and 2-phenyl modifications.

  • Membrane Preparation: Coat the porous filter of a PAMPA donor plate with a 1% solution of lecithin in dodecane to simulate a lipid bilayer.

  • Donor Compartment: Add 150 µL of a 50 µM solution of the compound (in PBS, pH 7.4, 1% DMSO) to the donor wells.

  • Acceptor Compartment: Add 300 µL of fresh PBS (pH 7.4, 1% DMSO) to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours in a humidity chamber.

  • Analysis: Carefully separate the plates. Quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ) using the standard steady-state flux equation. A high Pe​ value will validate the lipophilic design of the N-methylated scaffold.

Workflow Synthesis 1. Synthesis & Elucidation (Fischer Indole + N-Methylation, 1H NMR Validation) Solubility 2. Kinetic Solubility Assay (HPLC-UV, Nephelometry) Synthesis->Solubility Permeability 3. PAMPA Profiling (Membrane Permeability Assessment) Solubility->Permeability Target 4. Target Binding Assays (e.g., 15-LOX, COX-2 Inhibition) Permeability->Target Selection 5. Lead Candidate Selection (ADME Optimization) Target->Selection

Figure 2: Step-by-step experimental workflow for physicochemical and ADME profiling.

References
  • 741709-19-3 | 1-Methyl-2-phenyl-1H-indole-5-carbonitrile . Intranet CSIC / Hoffman Fine Chemicals. Available at: [Link]

  • Support Information - 1-Methyl-2-phenyl-1H-indole-5-carbonitrile NMR . The Royal Society of Chemistry. Available at: [Link]

  • Design, synthesis, biological evaluation and docking studies of new 3-(4,5-dihydro-1H-pyrazol/isoxazol-5-yl)-2-phenyl-1H-indole derivatives as potent antioxidants and 15-lipoxygenase inhibitors . PubMed (NIH). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for Fischer indole synthesis of 1-methyl-2-phenyl-1H-indole-5-carbonitrile

Application Note: Strategic Synthesis of 1-Methyl-2-phenyl-1H-indole-5-carbonitrile via Fischer Indolization Strategic Overview & Rationale The 5-cyanoindole scaffold is a privileged pharmacophore in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of 1-Methyl-2-phenyl-1H-indole-5-carbonitrile via Fischer Indolization

Strategic Overview & Rationale

The 5-cyanoindole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a rigid precursor for high-affinity ligands targeting serotonergic receptors and kinase domains. However, the synthesis of 1-methyl-2-phenyl-1H-indole-5-carbonitrile presents a distinct synthetic challenge: the strong electron-withdrawing nature of the cyano group significantly deactivates the hydrazine precursor during classical Fischer indole synthesis.

As an Application Scientist, I have designed this protocol to circumvent these electronic liabilities. Rather than attempting a low-yielding, one-pot synthesis with an unstable asymmetric hydrazine, this guide details a highly optimized, two-stage synthetic protocol. This approach ensures high yields, operational safety, and a self-validating workflow that guarantees reproducible scalability.

Mechanistic Causality: The EWG Challenge

The Fischer indole synthesis constructs the indole core through the acid-catalyzed rearrangement of a phenylhydrazone. The critical, rate-determining step of this cascade is the [3,3]-sigmatropic rearrangement of the ene-hydrazine tautomer.

Causality of Reagent Selection: When utilizing 4-cyanophenylhydrazine hydrochloride, the para-cyano group acts as a strong Electron-Withdrawing Group (EWG). It heavily withdraws electron density from the aromatic ring, which drastically destabilizes the transition state of the [3,3]-shift. Consequently, standard mild acidic conditions (e.g., acetic acid) fail to drive the reaction to completion, resulting in poor yields (1[1]).

To overcome this high activation energy barrier, we employ microwave-assisted dielectric heating with p-Toluenesulfonic acid (p-TSA). This specific combination rapidly forces the rearrangement while avoiding the degradative side profiles associated with harsh thermal Lewis acids (2[2]). Following cyclization, a highly efficient N-methylation step yields the final target.

Retrosynthesis Target 1-Methyl-2-phenyl-1H-indole-5-carbonitrile (Target Molecule) Intermediate 2-Phenyl-1H-indole-5-carbonitrile (Intermediate) Target->Intermediate N-Methylation (NaH, DMF) Reagent Methyl Iodide (MeI) (Methylating Agent) Target->Reagent SM1 4-Cyanophenylhydrazine HCl (Hydrazine Source) Intermediate->SM1 Fischer Indolization (Acid Catalyst, Heat) SM2 Acetophenone (Ketone Source) Intermediate->SM2

Retrosynthetic workflow for 1-methyl-2-phenyl-1H-indole-5-carbonitrile via two-step synthesis.

Empirical Optimization & Quantitative Data

The following tables summarize the empirical data driving our protocol design. The parameters were evaluated to maximize yield while maintaining an operationally safe and clean reaction profile.

Table 1: Optimization of Fischer Indolization for 2-Phenyl-1H-indole-5-carbonitrile

Catalyst SystemSolventConditionsYield (%)Mechanistic Observation
Glacial Acetic AcidNeatReflux, 12h< 20%Mild acid is insufficient to overcome EWG deactivation of the [3,3]-shift.
Zinc Chloride (ZnCl₂)Neat170°C, 2h45%Harsh Lewis acid conditions cause partial degradation; difficult workup.
Polyphosphoric Acid (PPA)Neat110°C, 3h68%Standard industrial method; high viscosity requires careful aqueous quench.
p-TSA (20 mol%) Ethanol Microwave 120°C, 20 min 82% Optimal; dielectric heating rapidly overcomes activation barrier cleanly.

Table 2: Optimization of N-Methylation Conditions

BaseSolventReagentConditionsYield (%)Causality / Observation
K₂CO₃AcetoneMeIReflux, 8h55%Weak base leads to incomplete deprotonation of the indole N-H (pKa ~16).
NaOH (aq)DCM / WaterMe₂SO₄PTC, RT, 4h70%Phase-transfer catalysis works but requires highly toxic dimethyl sulfate.
NaH (60% disp.) Anhydrous DMF MeI 0°C to RT, 2h 94% Irreversible deprotonation generates highly nucleophilic indolide anion.

Validated Experimental Protocols

Note: These protocols are designed as self-validating systems. In-Process Controls (IPCs) such as visual cues and TLC retention factors are embedded to ensure real-time verification of chemical transformations.

Phase I: Microwave-Assisted Fischer Indole Synthesis

Objective: Synthesis of 2-Phenyl-1H-indole-5-carbonitrile intermediate. Reagents:

  • 4-Cyanophenylhydrazine Hydrochloride (1.0 eq, 5.0 mmol, 848 mg)

  • Acetophenone (1.1 eq, 5.5 mmol, 661 mg)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.2 eq, 1.0 mmol, 190 mg)

  • Absolute Ethanol (10 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a 20 mL microwave-safe reactor vial equipped with a magnetic stir bar, suspend 4-cyanophenylhydrazine hydrochloride and acetophenone in absolute ethanol.

  • Catalysis: Add p-TSA to the suspension. Seal the vial securely with a crimp cap.

  • Microwave Irradiation: Program the microwave synthesizer to heat the mixture to 120°C for 20 minutes with a pre-stirring period of 1 minute.

  • IPC / Self-Validation: Upon completion, extract a 10 µL aliquot. Dilute in methanol and spot on a silica gel TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate). Validation Check: The starting hydrazine (Rf ~0.1) must be completely absent, replaced by a new, intensely UV-active spot at Rf ~0.45.

  • Workup: Cool the vial to room temperature. Pour the reaction mixture into 50 mL of ice-cold distilled water. A pale yellow precipitate will immediately form, indicating successful cyclization.

  • Isolation & Drying: Collect the solid via vacuum filtration. Wash the filter cake with cold water (2 x 10 mL) and cold hexanes (10 mL) to remove any unreacted acetophenone. Dry under high vacuum at 50°C for 4 hours.

Phase II: N-Methylation

Objective: Synthesis of 1-Methyl-2-phenyl-1H-indole-5-carbonitrile. Reagents:

  • 2-Phenyl-1H-indole-5-carbonitrile (1.0 eq, 3.0 mmol, 654 mg)

  • Sodium Hydride (60% dispersion in mineral oil) (1.5 eq, 4.5 mmol, 180 mg)

  • Methyl Iodide (MeI) (1.2 eq, 3.6 mmol, 511 mg / 224 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (8 mL)

Step-by-Step Methodology:

  • Deprotonation (Self-Validating Step): In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve the indole intermediate in anhydrous DMF. Cool the solution to 0°C using an ice bath. Carefully add NaH in small portions. Validation Check: Observe immediate effervescence (H₂ gas evolution) and a distinct color shift from pale yellow to deep orange/red. This visually confirms the quantitative formation of the indolide anion.

  • Alkylation: Stir the mixture at 0°C for 30 minutes. Add methyl iodide dropwise via syringe.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours.

  • IPC: Check by TLC (Eluent: 4:1 Hexanes/Ethyl Acetate). The highly polar indolide anion intermediate will be consumed, yielding a new spot at Rf ~0.6 (the N-methylated product is significantly less polar than the N-H precursor).

  • Quenching & Extraction: Carefully quench the reaction by adding 10 mL of saturated aqueous NH₄Cl dropwise at 0°C. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing & Purification: Wash the combined organic layers heavily with brine (5 x 15 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 10% to 20% EtOAc in Hexanes) to afford the target compound as an off-white solid.

Mechanism A 4-Cyanophenylhydrazine + Acetophenone B Phenylhydrazone Formation A->B -H2O, H+ C Ene-Hydrazine Tautomerization B->C Acid Catalysis D [3,3]-Sigmatropic Rearrangement C->D Heat / Acid E Rearomatization & Aminal Formation D->E C-C Bond Formed F Ammonia Elimination & Cyclization E->F -NH3

Mechanistic sequence of the Fischer indole synthesis highlighting the critical [3,3]-shift.

References

Sources

Application

Application Note: Palladium-Catalyzed Synthesis of 1,2-Disubstituted Indoles via Cascade Cross-Coupling and Annulation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology Guide & Standard Operating Protocol (SOP) Executive Summary The indole scaffold is a privileged pha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology Guide & Standard Operating Protocol (SOP)

Executive Summary

The indole scaffold is a privileged pharmacophore ubiquitous in natural products and FDA-approved therapeutics[1]. While classical methods (e.g., Fischer indole synthesis) often require harsh conditions and yield poor regioselectivity, palladium-catalyzed C–H activation and cascade functionalization have revolutionized the construction of complex indoles[2]. Specifically, the synthesis of 1,2-disubstituted indoles —highly sought after for their unique spatial configurations in medicinal chemistry—can be elegantly achieved via a palladium-catalyzed cascade amination/cyclization of o-alkynylhaloarenes with primary amines.

This application note details the mechanistic rationale, condition optimization, and a self-validating step-by-step protocol for this transformation. By leveraging rational ligand design and precise reaction conditions, this methodology bypasses the need for pre-functionalized N-alkyl indoles, offering a highly convergent, one-pot approach to structural complexity[3][4].

Mechanistic Rationale & Reaction Design

To successfully execute this protocol, one must understand the causality behind the catalytic cycle. The reaction proceeds through a tandem Buchwald-Hartwig amination followed by an intramolecular Heck-type cyclization (aminopalladation).

  • Oxidative Addition: The active Pd(0) species inserts into the C–X bond of the o-alkynylhaloarene. Electron-rich phosphine ligands are critical here to lower the activation energy of this step.

  • Amine Coordination & Deprotonation: The primary amine coordinates to the Pd(II) center. A mild inorganic base (e.g., Cs₂CO₃) deprotonates the amine, forming an o-alkynylarylamido-palladium(II) intermediate.

  • Intramolecular Aminopalladation: The pendant alkyne coordinates to the Pd(II) center, triggering a 5-endo-dig cyclization. The nitrogen atom attacks the alkyne, forming the indole core.

  • Reductive Elimination: The newly formed palladacycle undergoes reductive elimination to release the 1,2-disubstituted indole and regenerate the Pd(0) catalyst.

G Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd o-Alkynylhaloarene Amine Amine Coordination & Deprotonation [Ar-Pd(II)-NHR] OxAdd->Amine R-NH₂, Base (-Base·HX) Cyclo Intramolecular Aminopalladation (5-endo-dig) Amine->Cyclo Alkyne Coordination Product 1,2-Disubstituted Indole Product Release Cyclo->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Catalytic cycle: Pd-catalyzed cascade amination/cyclization to 1,2-disubstituted indoles.

Causality in Reagent Selection
  • Ligand Choice (XPhos): The bulky, electron-rich dicyclohexylphosphine moiety of XPhos facilitates the initial oxidative addition. More importantly, its immense spatial bulk accelerates the final reductive elimination step, preventing the catalyst from becoming trapped in a stable palladacycle[5].

  • Base Choice (Cs₂CO₃): While NaOtBu is a stronger base commonly used in Buchwald-Hartwig aminations, it can cause deleterious side reactions (e.g., alkyne degradation or deprotection of sensitive groups). Cs₂CO₃ provides a mild, highly functional-group-tolerant alternative that perfectly balances the pKa requirements for amine deprotonation.

  • Solvent (1,4-Dioxane): Provides an optimal boiling point (101 °C) for thermal activation while possessing sufficient polarity to partially solubilize the inorganic base, ensuring a homogeneous catalytic microenvironment.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the model reaction between 1-bromo-2-(phenylethynyl)benzene and benzylamine. This data illustrates the profound impact of ligand and base selection on reaction trajectory.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)₂PPh₃K₂CO₃DMF10035Poor reductive elimination due to lack of ligand bulk.
2Pd₂(dba)₃dppfCs₂CO₃Toluene10062Bidentate ligand restricts the coordination sites needed for the 5-endo-dig cyclization.
3Pd₂(dba)₃XPhosNaOtBuToluene10085High yield, but strong base limits functional group tolerance.
4 Pd₂(dba)₃ XPhos Cs₂CO₃ 1,4-Dioxane 80 94 Optimal balance of reactivity, mildness, and solubility.

Standard Operating Protocol (SOP)

Target Molecule: 1-Benzyl-2-phenyl-1H-indole Scale: 1.0 mmol

Workflow Step1 1. Reagent Prep (Glovebox/Schlenk) Step2 2. Catalyst Activation Pd + Ligand + Base Step1->Step2 Step3 3. Cascade Reaction 1,4-Dioxane, 80°C Step2->Step3 Step4 4. Quench & Extract Brine / EtOAc Step3->Step4 Step5 5. Purification Silica Gel Column Step4->Step5

Step-by-step experimental workflow for the synthesis of 1,2-disubstituted indoles.

Step-by-Step Methodology
  • Preparation of the Reaction Vessel:

    • Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with dry Argon (repeat 3 times). Causality: Rigorous exclusion of oxygen prevents the oxidative Glaser homocoupling of alkynes and the irreversible oxidation of the Pd(0) catalyst to inactive Pd black.

  • Loading Solid Reagents:

    • Under an Argon atmosphere, add 1-bromo-2-(phenylethynyl)benzene (1.0 mmol, 257 mg).

    • Add Pd₂(dba)₃ (0.025 mmol, 23 mg, 2.5 mol% = 5 mol% Pd).

    • Add XPhos (0.05 mmol, 24 mg, 5 mol%).

    • Add anhydrous Cs₂CO₃ (2.0 mmol, 652 mg).

  • Loading Liquid Reagents:

    • Inject 3.0 mL of anhydrous, degassed 1,4-dioxane.

    • Inject benzylamine (1.2 mmol, 131 µL).

  • Reaction Execution:

    • Seal the Schlenk tube and place it in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours.

  • Work-Up:

    • Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium.

    • Wash the organic filtrate with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate, 95:5 v/v).

In-Process Controls (IPC) & Self-Validation

To ensure this protocol acts as a self-validating system, rely on the following real-time and post-reaction analytical checks:

  • Visual IPC (Catalyst Health): Upon reaching 80 °C, the reaction mixture should transition to a deep, homogeneous red/orange color, indicative of the active Pd(0)-XPhos complex. If the solution turns opaque black with a heavy precipitate within the first hour, oxygen ingress has occurred (Pd black formation). The run is invalid and must be aborted.

  • TLC Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The starting o-alkynylhaloarene is UV-active (dark spot under 254 nm) but non-fluorescent. As the 1,2-disubstituted indole forms, a highly conjugated system is generated, which will manifest as a distinct, bright blue/purple fluorescent spot under 254 nm and 365 nm UV light.

  • NMR Verification: In the ¹H NMR spectrum of the purified product, look for the disappearance of the amine N–H proton (broad singlet, ~1.5 ppm) and the appearance of the characteristic indole C3–H proton , which typically presents as a sharp singlet in the highly shielded region of δ 6.40 – 6.80 ppm .

References

  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Green Synthesis and Catalysis. 6

  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Synthesis. 2

  • One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction. Organic Letters. 3

  • Synthesis of 1,2-Disubstituted Indoles From α-Aminonitriles and 2-Halobenzyl Halides. The Journal of Organic Chemistry. 4

  • Palladium-Catalyzed Regioselective Synthesis of 1,2-Fused Indole-Diazepines via [5+ +2] Annulation of o-Indoloanilines with Alkynes. Advanced Synthesis & Catalysis. 5

Sources

Method

Application Note: Derivatization of the Nitrile Group in 1-Methyl-2-phenyl-1H-indole-5-carbonitrile

Executive Summary The indole ring is a privileged pharmacophore in drug discovery, frequently serving as the core scaffold for CNS therapeutics, anti-cancer agents, and anti-inflammatory drugs. Specifically, substitution...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole ring is a privileged pharmacophore in drug discovery, frequently serving as the core scaffold for CNS therapeutics, anti-cancer agents, and anti-inflammatory drugs. Specifically, substitutions at the C5 position of the indole ring profoundly influence target receptor affinity and physicochemical properties.

This application note provides a comprehensive guide to the derivatization of 1-methyl-2-phenyl-1H-indole-5-carbonitrile (CAS: 741709-19-3) [1]. The C5-nitrile group acts as a versatile synthetic linchpin. By selectively modifying this functional group, researchers can access divergent chemical spaces: reducing it yields a primary amine (enhancing aqueous solubility and hydrogen-bond donor capacity), while a [3+2] cycloaddition yields a 1H-tetrazole (a metabolically stable bioisostere for a carboxylic acid).

Mechanistic Rationale & Pathway Divergence

When modifying complex heterocyclic systems, chemoselectivity is the primary challenge. The indole C2-C3 double bond is susceptible to over-reduction under harsh hydrogenation conditions, and the N-methyl group must remain intact.

  • Reduction to Primary Amine: While catalytic hydrogenation (e.g., Raney Nickel or Pd/C) is standard for nitriles [2], it often requires high-pressure hydrogen gas and can lead to secondary amine byproducts via imine condensation. To bypass this, we utilize a chemical reduction employing Sodium Borohydride ( NaBH4​ ) and Cobalt(II) Chloride ( CoCl2​ ) [3]. This reaction generates a black cobalt boride ( Co2​B ) precipitate in situ. The Co2​B acts as a highly selective heterogeneous catalyst that coordinates the nitrile nitrogen, directing the hydride attack exclusively to the cyano carbon while preserving the indole core.

  • Conversion to 1H-Tetrazole: Traditional tetrazole syntheses require highly toxic trialkyltin azides or prolonged heating in hazardous solvents like DMF. We employ a greener, Lewis-acid catalyzed approach using Sodium Azide ( NaN3​ ) and Zinc Bromide ( ZnBr2​ ) in an aqueous-alcoholic solvent system [4]. ZnBr2​ lowers the activation energy by coordinating to the nitrile, increasing the electrophilicity of the carbon center and facilitating the nucleophilic attack of the azide ion.

Divergent synthetic pathways for C5-nitrile derivatization of the indole core.

Quantitative Data Summary

The following table summarizes the optimized parameters, expected yields, and key analytical markers for both derivatization protocols.

ParameterProtocol A: Amine SynthesisProtocol B: Tetrazole Synthesis
Reagents NaBH4​ (5.0 eq), CoCl2​⋅6H2​O (0.5 eq) NaN3​ (1.5 eq), ZnBr2​ (1.0 eq)
Solvent System Anhydrous Methanol H2​O / Isopropanol (1:1 v/v)
Temperature 0 °C Room Temperature100 °C (Reflux)
Reaction Time 2 - 4 hours12 - 24 hours
Typical Yield 75 - 85%80 - 90%
Key IR Marker Loss of C≡N stretch (~2220 cm−1 )Loss of C≡N stretch (~2220 cm−1 )
Key ¹H-NMR Marker Singlet ~3.90 ppm ( −CH2​−NH2​ )Broad singlet ~16.0 ppm (Tetrazole NH )

Experimental Protocols

Protocol A: Selective Reduction to (1-Methyl-2-phenyl-1H-indol-5-yl)methanamine

This protocol utilizes a self-validating visual cue: the formation of the black Co2​B catalyst confirms the initiation of the active reducing environment [3].

Mechanistic sequence of cobalt boride-catalyzed nitrile reduction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-2-phenyl-1H-indole-5-carbonitrile (1.0 mmol) and CoCl2​⋅6H2​O (0.5 mmol) in 20 mL of anhydrous methanol.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C. The solution will exhibit a distinct pink/purple hue characteristic of solvated Co(II) ions.

  • Reduction Initiation: Vigorously stir the solution and add NaBH4​ (5.0 mmol) in small portions over 30 minutes.

    • Critical Observation: Upon the first addition of NaBH4​ , the solution will immediately turn pitch black, and vigorous hydrogen gas evolution will occur. This indicates the successful generation of the active Co2​B catalyst.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the disappearance of the starting material via TLC (Hexanes:Ethyl Acetate, 3:1).

  • Quenching & Filtration: Once complete, carefully quench the reaction by adding 10 mL of distilled water. Stir for 10 minutes to decompose excess NaBH4​ . Filter the black suspension through a pad of Celite® to remove the cobalt salts, washing the pad thoroughly with methanol.

  • Workup: Concentrate the filtrate in vacuo to remove methanol. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the crude primary amine. Purify via silica gel chromatography (DCM:MeOH:NH₄OH, 90:9:1) if analytical purity is required.

Protocol B:[3+2] Cycloaddition to 5-(1-Methyl-2-phenyl-1H-indol-5-yl)-1H-tetrazole

This protocol leverages a Lewis acid catalyst in a green solvent mixture, avoiding the use of highly toxic tin reagents [4].

Step-by-Step Methodology:

  • Preparation: In a 50 mL heavy-walled pressure vial or a round-bottom flask equipped with a reflux condenser, add 1-methyl-2-phenyl-1H-indole-5-carbonitrile (1.0 mmol), Sodium Azide ( NaN3​ , 1.5 mmol), and Zinc Bromide ( ZnBr2​ , 1.0 mmol).

    • Safety Warning: NaN3​ is highly toxic and can form explosive hydrazoic acid if exposed to strong acids. Handle with extreme care in a fume hood.

  • Solvent Addition: Add 10 mL of a 1:1 (v/v) mixture of distilled water and isopropanol.

  • Cycloaddition: Seal the vessel (or start the condenser water flow) and heat the vigorously stirring mixture to 100 °C (reflux) using an oil bath or heating block.

  • Reaction Monitoring: Maintain reflux for 12-24 hours. Monitor the reaction progress via TLC or LC-MS. The formation of the highly polar tetrazole will be evident at the baseline of a standard non-polar TLC system.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Add 10 mL of 1M HCl dropwise to acidify the solution to pH ~2.

    • Causality: Acidification is crucial. The product initially forms as a highly water-soluble zinc/sodium tetrazolide salt. Lowering the pH protonates the tetrazole ring, forcing the neutral, highly organic-soluble 1H-tetrazole to precipitate out of the aqueous-alcoholic mixture.

  • Purification: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (2 x 10 mL) to remove residual zinc and sodium salts, followed by a small amount of cold diethyl ether to remove unreacted nitrile. Dry the solid in vacuo to afford the pure tetrazole derivative.

References

  • Wikipedia Contributors. "Nitrile reduction". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • ResearchGate. "Preparation of 5-substituted 1H-tetrazoles from nitriles in water". ResearchGate Publications. Available at:[Link]

Application

Application Note &amp; Protocol: N-Methylation of 2-Phenyl-1H-indole-5-carbonitrile

Abstract This document provides a comprehensive, technically detailed guide for the N-methylation of 2-phenyl-1H-indole-5-carbonitrile, a key transformation for synthesizing scaffolds relevant to medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, technically detailed guide for the N-methylation of 2-phenyl-1H-indole-5-carbonitrile, a key transformation for synthesizing scaffolds relevant to medicinal chemistry and materials science. The protocol employs a classic and robust method utilizing sodium hydride (NaH) as a base and methyl iodide (CH₃I) as the methylating agent. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, characterization benchmarks, and critical safety considerations.

Introduction and Scientific Principle

N-alkylated indoles are a privileged scaffold in numerous pharmacologically active compounds and functional materials. The substitution at the N1 position of the indole ring can significantly modulate a molecule's biological activity, solubility, and metabolic stability. The target molecule, 1-methyl-2-phenyl-1H-indole-5-carbonitrile, incorporates an electron-withdrawing nitrile (-CN) group, which influences the reactivity of the indole N-H proton.

The core of this protocol is a two-step, one-pot reaction based on the principles of acid-base chemistry and nucleophilic substitution.

  • Deprotonation: The indole N-H proton is weakly acidic (pKa ≈ 16-17 in DMSO). A strong, non-nucleophilic base is required for complete deprotonation. Sodium hydride (NaH), an irreversible base, reacts with the indole to form the highly nucleophilic sodium indolide salt and hydrogen gas (H₂).[1] The presence of the electron-withdrawing nitrile group at the C5 position increases the acidity of the N-H proton, facilitating this deprotonation step.

  • Nucleophilic Substitution (Sₙ2): The resulting indolide anion acts as a potent nucleophile. It subsequently attacks the electrophilic methyl group of methyl iodide in a classic Sₙ2 reaction, displacing the iodide leaving group to form the desired N-methylated product.[1]

The selection of a strong base like NaH ensures the quantitative formation of the indolide anion, preventing side reactions and driving the equilibrium towards the product.[2][3]

Experimental Workflow and Reaction Mechanism

The overall experimental process is outlined below, followed by a depiction of the chemical mechanism.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Flame-Dry Glassware B Prepare Inert Atmosphere (Argon or N₂) A->B C Dissolve Starting Material in Anhydrous DMF B->C D Add Sodium Hydride (NaH) (Deprotonation) C->D E Add Methyl Iodide (CH₃I) (Alkylation) D->E F Monitor by TLC E->F G Quench with Water/Ice F->G H Extract with Ethyl Acetate G->H I Wash & Dry Organic Layer H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, m.p.) J->K

Caption: High-level workflow for the N-methylation of 2-phenyl-1H-indole-5-carbonitrile.

Chemical Reaction Mechanism

Caption: Mechanism showing deprotonation followed by Sₙ2 attack.

Materials and Equipment

Reagents & Chemicals Grade Supplier Example CAS No.
2-Phenyl-1H-indole-5-carbonitrile≥97%Sigma-Aldrich31336-69-5
Sodium Hydride (NaH), 60% dispersion in oilReagent GradeSigma-Aldrich7646-69-7
Methyl Iodide (CH₃I)≥99%, stabilizedSigma-Aldrich74-88-4
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3
Deionized Water (H₂O)--7732-18-5
Brine (Saturated NaCl solution)-Lab Prepared-
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeFisher Scientific7757-82-6
Silica Gel230-400 meshSorbent Technologies63231-67-4
Equipment
Round-bottom flasks (flame-dried)
Magnetic stirrer and stir bars
Septa and needles/syringes
Inert gas supply (Argon or Nitrogen) with manifold
Ice bath
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
UV lamp (254 nm)
Rotary evaporator
Glass funnel and filter paper
Separatory funnel
Column chromatography setup

Detailed Experimental Protocol

Reaction Scale: 1.0 mmol (218.3 mg) of 2-phenyl-1H-indole-5-carbonitrile.

Step 1: Reaction Setup and Deprotonation
  • Place a magnetic stir bar into a 50 mL two-neck round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.

  • Once cool, add 2-phenyl-1H-indole-5-carbonitrile (218 mg, 1.0 mmol, 1.0 eq).

  • Add 10 mL of anhydrous DMF via syringe. Stir the mixture at room temperature until the starting material is fully dissolved.

    • Scientist's Note: Anhydrous conditions are paramount. Sodium hydride reacts violently with water, which would quench the reagent and generate flammable hydrogen gas.[4][5][6] DMF is an excellent polar aprotic solvent for this reaction, dissolving the indole and the resulting indolide salt.

  • Cool the flask in an ice bath to 0 °C.

  • Carefully weigh sodium hydride (60% dispersion in oil, 44 mg, 1.1 mmol, 1.1 eq) in a glove bag or under an inert atmosphere and add it to the stirred solution in one portion.

    • Scientist's Note: A slight excess (1.1 eq) of NaH ensures complete deprotonation of the indole. The addition is performed at 0 °C to control the initial exotherm and the rate of hydrogen gas evolution. The mineral oil from the NaH dispersion is inert and will be removed during the work-up.

  • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The solution may become cloudy or change color, and bubbling (H₂ evolution) will be observed.

Step 2: N-Methylation
  • After 1 hour, cool the reaction mixture back down to 0 °C in an ice bath.

  • Slowly add methyl iodide (75 µL, 1.2 mmol, 1.2 eq) to the reaction mixture dropwise via syringe.

    • Scientist's Note: Methyl iodide is added at 0 °C to manage the exothermic Sₙ2 reaction. A slight excess ensures the complete consumption of the indolide nucleophile.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

Step 3: Reaction Monitoring
  • Monitor the reaction progress using TLC (e.g., 4:1 Hexanes:EtOAc). Spot the starting material, a co-spot, and the reaction mixture.

  • The reaction is complete when the starting material spot (visualized under UV light) has been completely consumed and a new, typically less polar, product spot has appeared.

Step 4: Work-up and Extraction
  • Once the reaction is complete, cool the flask in an ice bath.

  • Very slowly and carefully quench the reaction by adding 10 mL of cold deionized water dropwise. This will destroy any unreacted NaH.

    • Scientist's Note: Quenching is highly exothermic and produces hydrogen gas. It must be done slowly and behind a blast shield.

  • Transfer the mixture to a separatory funnel containing 30 mL of ethyl acetate and 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL) to remove residual DMF and water.

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 5: Purification
  • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

  • A suitable eluent system is a gradient of Hexanes:Ethyl Acetate, starting from 95:5.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 1-methyl-2-phenyl-1H-indole-5-carbonitrile as a solid.

Characterization of Product

Parameter Expected Value / Observation
Appearance White to off-white solid
Molecular Formula C₁₆H₁₂N₂
Molecular Weight 232.28 g/mol
¹H NMR (DMSO-d₆, 600 MHz) δ (ppm): 8.52 (s, 1H), 7.64 (d, 1H), 7.58-7.52 (m, 2H), 7.52-7.47 (m, 2H), 7.43-7.26 (m, 5H), 3.82 (s, 3H)[7]
¹³C NMR (DMSO-d₆, 150 MHz) δ (ppm): 139.5, 139.0, 138.2, 130.8, 128.5, 127.8, 126.4, 125.7, 125.6, 124.8, 124.1, 120.6, 118.0, 117.0, 114.6, 112.0, 100.9, 32.8[7]
IR (KBr, cm⁻¹) ~2216 (C≡N stretch)[7]
HRMS (ESI) m/z Calculated for C₁₆H₁₃N₂ [M+H]⁺: 233.1073; Found: (Value to be determined)

Note: NMR shifts are referenced from a literature compound with a different substituent but provide a strong indicative pattern.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Wet solvent or glassware. 2. Inactive NaH. 3. Insufficient reaction time.1. Ensure all glassware is flame-dried and solvents are truly anhydrous. 2. Use a fresh bottle of NaH or test its activity (e.g., with a drop of ethanol). 3. Increase reaction time and monitor by TLC.
Incomplete Reaction 1. Insufficient NaH or CH₃I. 2. Low reaction temperature.1. Ensure stoichiometry is correct (1.1-1.2 eq of reagents). 2. Allow the reaction to proceed at room temperature. Gentle warming (to 40-50°C) can be attempted but may increase side products.
Multiple Products Observed 1. C-alkylation at C3 position. 2. Reaction with mineral oil.1. Ensure complete deprotonation by allowing sufficient time after NaH addition before adding CH₃I. 2. This is unlikely; mineral oil is inert. The byproduct is likely from another source. Careful column chromatography should separate the desired product.

Safety Precautions

This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.[8]

  • Sodium Hydride (NaH): Highly flammable and water-reactive.[5][6] It reacts violently with water to produce flammable hydrogen gas.[4] Contact with skin and eyes can cause severe burns, especially if the skin is moist.[4][9] Always handle in an inert atmosphere (glove box or under argon/nitrogen). To extinguish a NaH fire, use a Class D fire extinguisher (dry powder, sand, or limestone); DO NOT USE WATER, CO₂, or foam extinguishers .[4]

  • Methyl Iodide (CH₃I): Toxic if swallowed or inhaled, and harmful in contact with skin.[10] It is a suspected carcinogen.[8][10] It is volatile and should be handled with extreme care in a fume hood.[11] Use appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, a lab coat, and chemical safety goggles.[10][11]

  • N,N-Dimethylformamide (DMF): A potential skin irritant and can be absorbed through the skin. It is a suspected teratogen.

  • General PPE: Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves throughout the procedure.[8][11] Ensure an eyewash station and safety shower are immediately accessible.[8]

Waste Disposal: All chemical waste, including solvents and contaminated materials, must be disposed of according to institutional and local hazardous waste regulations.[11] Do not pour any waste down the drain.[11]

References

  • Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory. Retrieved from [Link]

  • New Jersey Department of Health. (2001). Hazard Summary: Sodium Hydride. Retrieved from [Link]

  • Loba Chemie. (n.d.). Methyl Iodide - Material Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (2009). Hazard Summary: Methyl Iodide. Retrieved from [Link]

  • CDC/NIOSH. (n.d.). Methyl iodide - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Alkali Metals Ltd. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supplementary Information. Retrieved from [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Zare, R. N., et al. (2020). Chemoselective N-Alkylation of Indoles in Aqueous Microdroplets. Angewandte Chemie. Retrieved from [Link]

  • PubMed Central. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-BENZYLATION OF INDOLE. Retrieved from [Link]

  • Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole. YouTube. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-methyl-2-phenyl-1H-indole-5-carbonitrile

Prepared by: The Office of the Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 1-methyl-2-phenyl-1H-indole-5-c...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: The Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 1-methyl-2-phenyl-1H-indole-5-carbonitrile. This valuable scaffold is a key intermediate in various pharmacological programs, and its efficient synthesis is crucial. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to address common issues, particularly low reaction yields.

Troubleshooting Guide: Addressing Low Yield and Other Synthetic Hurdles

This section is structured in a question-and-answer format to directly address specific problems you may be encountering during your synthesis.

Q1: My overall yield for 1-methyl-2-phenyl-1H-indole-5-carbonitrile is consistently low. What are the primary factors I should investigate?

Low yield in this synthesis is a common issue, often stemming from the electronic properties of the starting materials. The most probable synthetic route is the Fischer Indole Synthesis. In this reaction, the electron-withdrawing nature of the cyano (-CN) group on the phenylhydrazine ring significantly impacts the key steps of the mechanism.

Core Issues & Causal Chain:

  • Reduced Nucleophilicity of Hydrazine: The N-methyl-N-(4-cyanophenyl)hydrazine is a weaker nucleophile compared to unsubstituted phenylhydrazine. This can lead to an unfavorable equilibrium and slow formation of the initial hydrazone with acetophenone.

  • Deactivation of the Aromatic Ring: The strongly deactivating cyano group makes the aromatic ring electron-poor. This disfavors the crucial acid-catalyzed[1][1]-sigmatropic rearrangement, which is the rate-determining step and relies on the nucleophilicity of the enamine moiety attacking the aromatic ring.[2][3] Electron-withdrawing groups are known to slow this reaction down.[2]

  • Side Reactions: Harsh reaction conditions, often used to force the reaction to proceed, can lead to decomposition of starting materials or intermediates and the formation of unwanted byproducts.[4]

Troubleshooting Workflow:

G cluster_diagnosis Diagnosis cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_byproducts Solutions for Byproduct Formation start Low Yield Observed low_conversion Low Conversion? (Starting Material Remains) start->low_conversion byproducts Significant Byproducts? (Complex TLC/NMR) start->byproducts sol_catalyst Optimize Acid Catalyst: - Switch from Brønsted (H₂SO₄) to Lewis Acid (ZnCl₂) - Use Polyphosphoric Acid (PPA) low_conversion->sol_catalyst Yes sol_temp Increase Temperature Systematically (e.g., 80°C -> 100°C -> 120°C) Monitor for degradation low_conversion->sol_temp Yes sol_time Increase Reaction Time Monitor progress by TLC/LC-MS low_conversion->sol_time Yes sol_by_temp Lower Reaction Temperature Find optimal balance with conversion rate byproducts->sol_by_temp Yes sol_by_reagent Slow Addition of Ketone Minimizes self-condensation byproducts->sol_by_reagent Yes sol_by_catalyst Use Milder Catalyst (e.g., p-TsOH instead of conc. H₂SO₄) byproducts->sol_by_catalyst Yes

Sources

Optimization

Stability issues of indole derivatives during synthesis and workup

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter stabi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter stability challenges during the synthesis and workup of indole-containing molecules. Indole and its derivatives are privileged scaffolds in medicinal chemistry and natural products, but their electron-rich nature makes them susceptible to a variety of degradation pathways.[1][2] This resource provides in-depth, field-proven insights and actionable protocols to help you navigate these challenges successfully.

Frequently Asked Questions (FAQs)

This section addresses the most common stability issues encountered in the lab.

Section 1: General Stability & Handling

Q1: My indole derivative seems to be degrading during storage, even as a solid. What are the likely causes and how can I prevent this?

A1: Indole derivatives can be sensitive to air, light, and acid/base traces. The aldehyde group, for instance, is particularly prone to oxidation, converting to the corresponding carboxylic acid upon prolonged exposure to air.[3] Some derivatives are also light-sensitive.

  • Expert Recommendation: For long-term storage, keep your indole compounds in amber vials under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or below).[4] For highly sensitive compounds, storing in a desiccator can prevent degradation from atmospheric moisture.

Q2: I'm observing multiple spots on my TLC plate after dissolving my pure indole in a chlorinated solvent like Dichloromethane (DCM) or Chloroform. Why is this happening?

A2: Commercial chlorinated solvents often contain trace amounts of HCl as a stabilizer. The electron-rich indole ring is highly susceptible to acidic conditions. The C3 position is readily protonated, which breaks the aromaticity and generates a highly reactive indoleninium ion. This intermediate can then be attacked by another indole molecule, leading to rapid dimerization or oligomerization.[4]

  • Expert Recommendation: Before use with sensitive indoles, wash your chlorinated solvents with a saturated sodium bicarbonate solution, followed by water, then dry over a neutral drying agent (like Na₂SO₄) and distill.[5] Alternatively, consider using less acidic solvents for your reaction or workup if the chemistry allows.

Q3: Why are my reaction yields low when performing electrophilic substitutions on the indole core?

A3: The high nucleophilicity of the indole ring, particularly at the C3 position, makes it prone to side reactions and over-reaction.[6] In strongly acidic conditions, such as those used in some Friedel-Crafts acylations, polymerization can be a major competing pathway.[7] The indole nitrogen is also a nucleophile and can compete with the desired reaction site if not protected.[8]

  • Expert Recommendation: Use milder Lewis acids (e.g., ZnCl₂, In(OTf)₃, Y(OTf)₃) or organocatalysts for acylations to avoid harsh conditions.[7] For many reactions, protecting the indole nitrogen is crucial to prevent N-acylation or other side reactions and improve stability.

Section 2: Synthesis-Specific Issues

Q4: My Fischer Indole Synthesis is failing or giving very low yields. What are the most common culprits?

A4: The Fischer Indole Synthesis is a robust reaction, but it's sensitive to several factors.[9][10]

  • Acid Catalyst Choice: The acid is critical for the key[8][8]-sigmatropic rearrangement.[11][12] A catalyst that is too weak may not facilitate the reaction, while one that is too strong can cause degradation of the starting materials or the final product.[11]

  • Starting Material Quality: Arylhydrazines can degrade over time.[13] Ensure your starting materials are pure.

  • Substituent Effects: Strong electron-donating groups on the carbonyl starting material can over-stabilize a key intermediate, leading to a competing N-N bond cleavage reaction instead of the desired cyclization.[9][14] This is a known reason for the failure to synthesize many 3-aminoindoles via this method.[14]

  • Expert Recommendation: Systematically screen different acid catalysts (both Brønsted and Lewis acids) and optimize the temperature.[11] If N-N cleavage is suspected, switching from a strong Brønsted acid to a milder Lewis acid like ZnCl₂ and lowering the reaction temperature can be effective.[11]

Q5: I'm attempting a metal-catalyzed cross-coupling reaction on my indole, but I'm getting decomposition and poor yields. How can I improve this?

A5: Metal-catalyzed reactions on indoles can be challenging. The indole N-H proton is acidic (pKa ≈ 17) and can interfere with many catalytic cycles by reacting with organometallic reagents or bases.[15] Furthermore, the electron-rich indole core can coordinate to the metal center, potentially poisoning the catalyst.

  • Expert Recommendation: N-protection of the indole is almost always necessary for successful cross-coupling.[9] Groups like tosyl (Ts), benzenesulfonyl (Bs), or even simple alkyl groups can prevent N-H reactivity. The choice of protecting group should be orthogonal to your reaction conditions. For example, a Boc group is easily removed with acid but is generally stable to many coupling conditions.[8]

Section 3: Workup & Purification

Q6: My indole derivative is decomposing during aqueous workup. What's happening?

A6: The instability is likely due to pH changes. If your workup involves an acid wash (e.g., with 1M HCl) to remove basic impurities, you are exposing the indole to the exact conditions that promote decomposition, as described in Q2.[4] Conversely, some indole derivatives with sensitive functional groups may be unstable to basic conditions (e.g., saponification of an ester).

  • Expert Recommendation: Minimize contact time with acidic or basic aqueous layers. Perform extractions quickly and at low temperatures (e.g., in an ice bath). If you must wash with acid, use a very dilute solution and immediately follow with a neutralizing wash (e.g., saturated NaHCO₃).

Q7: My indole product streaks badly on a silica gel column and I get poor recovery. Why does this happen and what is the solution?

A7: This is a classic problem. Standard silica gel is slightly acidic (pH ≈ 4-5), which can cause on-column decomposition of acid-sensitive indoles.[13] The N-H proton of unprotected indoles can also engage in strong hydrogen bonding with the silica surface, leading to tailing and poor peak shape.[3][16]

  • Expert Recommendation:

    • Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with an eluent containing 1-2% triethylamine or ammonia in methanol. This neutralizes the acidic sites.[17]

    • Use an Eluent Modifier: Add a small amount of a basic modifier like triethylamine (~0.1-1.0%) to your mobile phase to improve the peak shape of basic indoles.[17]

    • Switch Stationary Phase: If the compound is highly sensitive, switch to a more inert stationary phase like neutral alumina or consider reversed-phase (C18) chromatography.[17]

Troubleshooting Guides & Protocols
Guide 1: Protecting Group Strategies for Indole Stability

Protecting the indole nitrogen is a primary strategy to enhance stability and prevent side reactions. The choice of protecting group is critical and depends on its compatibility with subsequent reaction steps and the conditions required for its removal.

Table 1: Common Protecting Groups for the Indole Nitrogen

Protecting GroupAbbreviationIntroduction ReagentsRemoval ConditionsStability Notes
tert-ButoxycarbonylBoc(Boc)₂O, DMAPStrong Acid (TFA, HCl)Stable to base, hydrogenolysis. Good for improving solubility.[8]
p-ToluenesulfonylTosyl (Ts)TsCl, Base (NaH, NaOH)Strong reducing agents (Na/NH₃), or harsh base (NaOH).Very robust. Stable to acid and many oxidative/reductive conditions.[18]
BenzyloxycarbonylCbzCbz-Cl, BaseCatalytic Hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions.[8] Not suitable if other reducible groups are present.
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, Base (NaH)Fluoride sources (TBAF), or acidic conditions.Stable to a wide range of conditions, including organolithiums and Grignards.

Protocol 1: Boc Protection of an Indole

This protocol describes a general procedure for the protection of the indole nitrogen using di-tert-butyl dicarbonate.

  • Setup: Dissolve the indole (1.0 equiv) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Reagents: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv) followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1M HCl, followed by saturated NaHCO₃, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can often be used without further purification, or it can be purified by flash column chromatography on silica gel.

Guide 2: Purification of Acid-Sensitive Indoles

The following workflow and protocols will help you purify sensitive indole derivatives while minimizing degradation.

Diagram 1: Decision Workflow for Purifying Sensitive Indoles

G start Start: Purify Sensitive Indole stability_test Perform 2D-TLC Stability Test (Protocol 2) start->stability_test is_stable Is the compound stable on silica? stability_test->is_stable std_chrom Proceed with standard silica gel chromatography is_stable->std_chrom Yes deactivate_silica Option 1: Deactivate Silica (e.g., with 1% Et3N in eluent) (Protocol 3) is_stable->deactivate_silica No alt_phase Option 2: Use Alternative Stationary Phase (e.g., Alumina, C18) is_stable->alt_phase No recrystallize Option 3: Attempt Recrystallization is_stable->recrystallize No end Purified Product std_chrom->end deactivate_silica->end alt_phase->end recrystallize->end

Caption: Decision workflow for selecting a purification method.

Protocol 2: 2D-TLC for Compound Stability Analysis

This quick test determines if your compound degrades on contact with silica gel.[17]

  • Spotting: Take a square TLC plate. Lightly spot your compound in one corner, about 1 cm from each edge.

  • First Elution: Develop the plate using your intended eluent system.

  • Drying & Rotation: Remove the plate and dry it thoroughly with a heat gun or in a vacuum oven to remove all solvent. Rotate the plate 90 degrees so the line of separated spots is now on the bottom.

  • Second Elution: Develop the plate again in the same eluent system.

  • Visualization: Visualize the plate. If the compound is stable, you will see a single spot lying on the diagonal. If new spots appear off the diagonal, it indicates on-plate decomposition.

Diagram 2: Visualizing 2D-TLC Results

Caption: Expected 2D-TLC results for stable vs. unstable compounds.

Protocol 3: Deactivation of Silica Gel for Acid-Sensitive Compounds

This procedure neutralizes the acidic surface of silica gel before chromatography.[17]

  • Prepare Slurry: Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexane).

  • Pack Column: Pack your chromatography column with the slurry as you normally would.

  • Deactivate: Prepare a solvent mixture of your eluent containing 1-3% triethylamine (Et₃N).

  • Flush: Gently pass at least two column volumes of this basic solvent mixture through the packed column. Discard the eluent that passes through.

  • Equilibrate: Flush the column with at least two column volumes of your starting mobile phase (without the added base, unless required for peak shape) to equilibrate the stationary phase.

  • Load & Run: The silica gel is now deactivated and ready for you to load your sample and run the column.

References
  • ResearchGate. (2025). A New Protecting-Group Strategy for Indoles | Request PDF. ResearchGate. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Royal Society of Chemistry. [Link]

  • PubMed. (n.d.). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. National Center for Biotechnology Information. [Link]

  • Wiley Online Library. (2019). Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. Wiley Online Library. [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Semantic Scholar. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Semantic Scholar. [Link]

  • PMC. (n.d.). Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. National Center for Biotechnology Information. [Link]

  • PubMed. (n.d.). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. National Center for Biotechnology Information. [Link]

  • PubMed. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. National Center for Biotechnology Information. [Link]

  • PMC. (n.d.). Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. National Center for Biotechnology Information. [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • SpringerLink. (n.d.). Flow synthesis of C2-alkylated indoline enabled by convergent cation-anion direct reaction. SpringerLink. [Link]

  • PMC. (n.d.). Why Do Some Fischer Indolizations Fail?. National Center for Biotechnology Information. [Link]

  • PMC. (n.d.). Chemoselective N-acylation of indoles using thioesters as acyl source. National Center for Biotechnology Information. [Link]

  • SciSpace. (n.d.). Pathways of Electrochemical Oxidation of Indolic Compounds. SciSpace. [Link]

  • ResearchGate. (n.d.). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively | Request PDF. ResearchGate. [Link]

  • MDPI. (2021). Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. [Link]

  • Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

  • MDPI. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]

  • MDPI. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]

  • Oxford Academic. (2025). Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis. NAR Molecular Medicine. [Link]

  • ResearchGate. (n.d.). The Witkop-Winterfeldt-Oxidation of Indoles | Request PDF. ResearchGate. [Link]

  • Organic Chemistry. (n.d.). indole acidity. Organic Chemistry. [Link]

  • MDPI. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. MDPI. [Link]

  • RSC Publishing. (n.d.). Electrochemical oxidation of 3-substituted indoles. Royal Society of Chemistry. [Link]

  • ACS Publications. (n.d.). Dimethyldioxirane oxidation of indole derivatives. Formation of novel indole-2,3-epoxides and a versatile synthetic route to indolinones and indolines. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]

  • AIP Publishing. (2009). Formation of a dual hydrogen bond in the N–H⋯C=O moiety in the indole-(N-methylacetamide)1 cluster revealed by IR-dip spectroscopy with natural bond orbital analysis. AIP Publishing. [Link]

  • PMC. (n.d.). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]

  • MDPI. (2025). Utilizing Some Indole Derivatives to Control Mild Steel Corrosion in Acidic Environments: Electrochemical and Theoretical Methods. MDPI. [Link]

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. [Link]

  • AIP Publishing. (2009). Formation of a dual hydrogen bond in the N–H¯C=O moiety in the indole-„N-methylacetamide…1 cluster revealed by IR-dip spe. AIP Publishing. [Link]

  • PMC. (n.d.). Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels. National Center for Biotechnology Information. [Link]

  • YouTube. (2021). Indole synthesis, reactions and applications. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Alternative Reagents for the Cyanation of Indoles

Introduction Indole-3-carbonitriles are privileged structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The cyano group is a versatile synthetic handle, readily transformable int...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Indole-3-carbonitriles are privileged structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The cyano group is a versatile synthetic handle, readily transformable into amines, amides, carboxylic acids, and aldehydes. Historically, the synthesis of these valuable compounds has relied on highly toxic and hazardous cyanating agents such as hydrogen cyanide (HCN) and alkali metal cyanides (e.g., KCN, NaCN).[1] The significant safety risks, handling challenges, and stringent regulations associated with these traditional reagents have spurred the development of safer and more versatile alternative cyanation methodologies.[2][3][4]

This technical guide serves as a dedicated support center for researchers, chemists, and drug development professionals. It provides in-depth answers to frequently asked questions, offers practical troubleshooting advice for common experimental issues, and presents detailed protocols for state-of-the-art alternative cyanation techniques. Our focus is on providing not just procedures, but a deeper understanding of the underlying chemical principles to empower you to overcome challenges in your own research.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to address the specific problems and questions that arise during the cyanation of indoles using alternative reagents.

Section A: Understanding Core Indole Reactivity
Q1: Why is the C3-position of indole the most common site for electrophilic substitution and cyanation?

The high reactivity of the C3-position is a fundamental characteristic of the indole nucleus. The pyrrole ring is electron-rich, and the nitrogen atom's lone pair participates in the π-system, significantly increasing the electron density at the C3 position. This makes it the most nucleophilic carbon and thus the most susceptible to attack by electrophiles, including electrophilic cyanating agents. The intermediate formed by attack at C3 is more stable than the one formed by attack at C2 because the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.

Q2: My cyanation reaction is producing a dark, tarry material instead of the desired product. What is happening and how can I prevent it?

This is a classic issue of indole polymerization, especially under strong acidic conditions which are sometimes used in functionalization reactions.[5] The electron-rich indole ring can be protonated, and this protonated indole can then act as an electrophile, attacking another neutral indole molecule. This process can cascade, leading to the formation of oligomers and polymers, which present as intractable tars.[5]

Troubleshooting Steps:

  • Use Milder Conditions: Avoid strong Brønsted acids where possible. Lewis acids like BF₃·OEt₂ are often more effective and less prone to causing polymerization.[6][7]

  • Protect the N-H Group: The indole N-H is acidic and can participate in side reactions. Installing a protecting group (e.g., Boc, tosyl, or a simple methyl group) can reduce the overall nucleophilicity of the indole ring and prevent protonation-initiated polymerization.[8]

  • Control Reaction Time and Temperature: Do not let the reaction run for an unnecessarily long time or at an excessively high temperature. Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed.

Section B: Electrophilic Cyanating Agents

Electrophilic cyanating agents deliver a "CN+" synthon and are an excellent class of safer alternatives to traditional cyanide salts.

Q3: What are the primary advantages of using an electrophilic cyanating agent like N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) or p-Toluenesulfonyl cyanide (TsCN)?

The key advantages lie in safety, stability, and handling.

  • Safety: NCTS and TsCN are crystalline solids that are significantly less toxic and easier to handle than volatile and highly poisonous reagents like HCN or cyanogen bromide.[6][9][10] NCTS is particularly noteworthy as its synthesis does not require a cyanide compound.[11]

  • Stability: They are bench-stable reagents, simplifying storage and weighing procedures.[6]

  • Reactivity: They act as effective electrophilic "CN+" sources, reacting cleanly with electron-rich heterocycles like indoles, often under mild Lewis acidic conditions.[6][10]

Q4: My Lewis acid-catalyzed cyanation with NCTS is sluggish and gives a low yield. What are the most critical parameters to optimize?

Low yields in NCTS-based cyanations are common when conditions are not optimal. Here are the key factors to investigate:

  • Choice and Stoichiometry of Lewis Acid: The nature of the Lewis acid is critical. BF₃·OEt₂ is a commonly used and effective catalyst for this transformation.[6][12] If it's not working, consider screening other Lewis acids. The amount of catalyst is also crucial; typically, 20 mol% is a good starting point, but for less reactive substrates, increasing the loading to 40% or even 1 equivalent might be necessary.[12]

  • Solvent: Anhydrous, non-coordinating solvents are preferred. 1,2-dichloroethane (DCE) is a standard choice.[12] Ensure your solvent is truly dry, as water can quench the Lewis acid.

  • Temperature: While many reactions proceed at room temperature, gentle heating (e.g., 60-80 °C) can significantly accelerate the reaction for less nucleophilic indoles.[12]

  • Purity of Starting Materials: Ensure your indole substrate and the NCTS reagent are pure. Impurities can interfere with the catalyst.[8]

Section C: Transition-Metal Catalyzed C-H Cyanation

This approach functionalizes an existing C-H bond, offering high atom economy.

Q5: I want to avoid traditional cyanide sources entirely. What are the benefits of using "in-situ" or non-traditional cyanide sources in palladium-catalyzed reactions?

Several methods now use safer, more convenient cyanide sources in conjunction with transition-metal catalysts.

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): This is a non-toxic, crystalline solid.[13] Its key advantage is the slow liberation of cyanide ions in solution, which prevents the deactivation of the palladium catalyst that often occurs with high concentrations of free cyanide.[13]

  • Acetonitrile (CH₃CN): In some protocols, acetonitrile itself can serve as the cyanide source through a C-CN bond cleavage mechanism.[14][15] This is an incredibly attractive approach as it uses a common, low-toxicity solvent as the reagent.

  • DMSO/NH₄HCO₃: This combination has been reported as a safe and practical "CN" source for the palladium-catalyzed cyanation of indole C-H bonds, providing good yields and excellent regioselectivity for the C3 position.[16]

Q6: My palladium catalyst appears to be deactivating, leading to an incomplete reaction. What could be the cause?

Catalyst deactivation is a frequent problem in metal-catalyzed cyanations.

  • Cyanide Poisoning: This is the most common issue. High concentrations of free cyanide ions can coordinate strongly to the palladium center, forming stable and unreactive palladium-cyanide complexes, thus inhibiting the catalytic cycle.[13] Using a slow-release source like K₄[Fe(CN)₆] is the best way to mitigate this.[13]

  • Impure Starting Materials: As with any catalytic reaction, impurities in your substrate or solvents can act as catalyst poisons.[17]

  • Oxidant Issues: Many C-H activation cycles require a co-oxidant (like Cu(OAc)₂ or air) to regenerate the active Pd(II) catalyst from Pd(0).[13] If the oxidant is degraded or insufficient, the cycle will stop.

Q7: How can I control the regioselectivity of a metal-catalyzed cyanation to target positions other than C3?

Achieving selectivity at the less reactive C2 or C4-C7 positions is a significant challenge that is typically overcome by using directing groups (DGs).[18] A directing group is installed on the indole nitrogen and contains a heteroatom that can chelate to the metal catalyst. This chelation holds the catalyst in close proximity to a specific C-H bond, overriding the intrinsic reactivity of the indole and forcing functionalization at the desired position.

  • C2-Selectivity: Installing a removable pyrimidyl group on the indole nitrogen has been shown to direct copper-mediated cyanation specifically to the C2 position.[15]

  • C7-Selectivity: Bulkier directing groups, such as phosphinoyl (e.g., -P(O)tBu₂), can direct palladium-catalyzed functionalization to the sterically accessible C7 position.[18][19][20]

Section D: Innovative & Green Methodologies
Q8: What is electrochemical cyanation, and what are its primary advantages?

Electrochemical cyanation is an emerging green chemistry technique that uses an electric current to drive the reaction, replacing traditional chemical oxidants.[21][22][23][24]

Key Advantages:

  • Sustainability: It avoids the use of stoichiometric chemical oxidants, reducing chemical waste.[21][23]

  • Mild Conditions: Reactions are often conducted at room temperature in a simple undivided cell.[21][22][23][24]

  • High Regioselectivity: By using a redox catalyst like tris(4-bromophenyl)amine, high yields and excellent regioselectivity for both C2- and C3-cyanated indoles can be achieved with TMSCN as the cyano source.[21][22][23]

  • Metal-Free Options: Many electrochemical methods obviate the need for transition-metal catalysts.[21][23]

Part 2: Comparative Overview of Alternative Cyanating Reagents

The choice of reagent depends on the desired regioselectivity, substrate scope, and available laboratory equipment. The following table provides a comparative summary.

Reagent/SystemTypeCommon Catalyst/ConditionsTarget PositionKey AdvantagesKey Disadvantages
NCTS ElectrophilicBF₃·OEt₂, 80 °CC3 (typically)Bench-stable solid, less toxic, good yields.[6][10]Requires Lewis acid, can be sluggish for electron-poor indoles.
TsCN ElectrophilicRh(III) or other metalsC2Safe "CN" source, tolerates various functional groups.[9]Requires transition-metal catalyst.
K₄[Fe(CN)₆] Nucleophilic (in-situ)Pd(OAc)₂, Cu(OAc)₂, 130 °CC3Non-toxic, inexpensive, avoids catalyst poisoning.[13]High temperatures required, requires co-oxidant.
CH₃CN Nucleophilic (in-situ)Pd(II) or Cu(II)C2 or C3Green and readily available source, high atom economy.[14][15]Often requires directing groups for selectivity, high temperatures.
TMSCN NucleophilicElectrochemical, redox catalystC2 or C3Mild, room temp conditions, no chemical oxidant needed.[21][22][23]Requires electrochemical setup, TMSCN is toxic.
DMSO/NH₄HCO₃ Nucleophilic (in-situ)Pd(OAc)₂, 120 °CC3Practical and safe "CN" source.Requires high temperature and palladium catalyst.

Part 3: Detailed Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed C3-Cyanation of Indole using NCTS

This protocol is adapted from the work of Wang et al. and provides a general procedure for the direct C3-cyanation of indoles using a bench-stable electrophilic cyanating agent.[6][12]

Materials:

  • Indole substrate (1.0 equiv)

  • N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.2 - 0.4 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the indole substrate (e.g., 0.2 mmol) and NCTS (0.24 mmol).

  • Add anhydrous DCE (0.5 M solution, e.g., 0.4 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add BF₃·OEt₂ (0.04 mmol, 20 mol%) dropwise via syringe.

  • Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS. For less reactive substrates, an additional 20 mol% of BF₃·OEt₂ may be required.

  • Upon completion (typically 12 hours), cool the reaction to room temperature.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-cyanoindole product.

Protocol 2: Palladium-Catalyzed C3-Cyanation using Potassium Ferrocyanide (K₄[Fe(CN)₆])

This protocol is based on the work of Daugulis and co-workers, utilizing a non-toxic cyanide source for direct C-H functionalization.[13]

Materials:

  • N-substituted indole substrate (e.g., 1-methylindole) (1.0 equiv)

  • Potassium ferrocyanide (K₄[Fe(CN)₆]) (0.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Copper(II) acetate (Cu(OAc)₂) (3.0 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • To a sealable reaction tube, add the N-substituted indole (0.45 mmol), K₄[Fe(CN)₆] (0.225 mmol), Pd(OAc)₂ (0.045 mmol), and Cu(OAc)₂ (1.35 mmol).

  • Evacuate and backfill the tube with air (the reaction is run under an air atmosphere).

  • Add anhydrous DMSO (5 mL) via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 130 °C.

  • Stir the reaction vigorously for the required time (monitor by TLC or GC-MS, typically 12-24 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 3-cyanoindole.

Part 4: Visual Guides - Mechanisms and Workflows

Diagram 1: Indole Reactivity Hotspots

Caption: Intrinsic reactivity of the indole ring, highlighting the highly nucleophilic C3 position.

Diagram 2: Plausible Mechanism for BF₃·OEt₂-Catalyzed Cyanation with NCTS

NCTS_Mechanism cluster_activation Step 1: Lewis Acid Activation cluster_attack Step 2: Nucleophilic Attack cluster_rearomatization Step 3: Product Formation Indole Indole SigmaComplex Wheland Intermediate (Sigma Complex) Indole->SigmaComplex Nucleophilic attack at C3 on 'CN+' NCTS NCTS (N-Cyano-N-phenyl-p-toluenesulfonamide) ActivatedComplex Activated NCTS-BF₃ Complex [Ts-N(Ph)-C≡N···BF₃] NCTS->ActivatedComplex Coordination LewisAcid BF₃·OEt₂ LewisAcid->ActivatedComplex ActivatedComplex->SigmaComplex Product 3-Cyanoindole SigmaComplex->Product Deprotonation & Rearomatization Byproduct TsN(Ph)H + BF₃·OEt₂ SigmaComplex->Byproduct Release

Caption: Proposed mechanism for Lewis acid-catalyzed electrophilic cyanation of indole.

Diagram 3: Troubleshooting Workflow for Low-Yield Cyanation

Troubleshooting_Workflow Start Start: Low Yield or No Reaction CheckPurity 1. Verify Purity of Starting Materials & Solvents Start->CheckPurity CheckConditions 2. Confirm Reaction Conditions (Temp, Time, Atmosphere) CheckPurity->CheckConditions Polymerization Side Reaction? (Tarry mixture) CheckConditions->Polymerization OptimizeCatalyst 3. Optimize Catalyst/Reagent Loading NoReaction Still No Reaction? OptimizeCatalyst->NoReaction Polymerization->OptimizeCatalyst No ProtectN Solution: Protect Indole N-H Use milder acid Polymerization->ProtectN Yes Success Success: Improved Yield ProtectN->Success IncreaseTemp Solution: Increase Temperature Screen different solvent/catalyst NoReaction->IncreaseTemp Yes NoReaction->Success No, yield improved IncreaseTemp->Success

Caption: A logical workflow for troubleshooting common issues in indole cyanation reactions.

References

  • Li, L., Hou, Z.-W., Li, P., & Wang, L. (2021). Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Letters, 23(15), 5983–5987. Available at: [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for C2 cyanation of indole with TsCN. Available at: [Link]

  • Li, L., Hou, Z.-W., Li, P., & Wang, L. (2021). Site-Selective Electrochemical C-H Cyanation of Indoles. PubMed. Available at: [Link]

  • Li, L., Hou, Z.-W., Li, P., & Wang, L. (2021). Site-Selective Electrochemical C–H Cyanation of Indoles. Organic Letters. Available at: [Link]

  • Chemical Communications. (2011). The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. Available at: [Link]

  • PubMed. (2018). Theoretical studies on Rh(iii)-catalyzed regioselective C-H bond cyanation of indole and indoline. Available at: [Link]

  • ResearchGate. (n.d.). Non-toxic Cyanide Sources and Cyanating Agents. Available at: [Link]

  • Daugulis, O., et al. (2010). Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6]. Organic Letters. Available at: [Link]

  • Nauth, A. M., & Opatz, T. (2019). Non-toxic cyanide sources and cyanating agents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Lambert, T. H., et al. (2021). Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. PMC. Available at: [Link]

  • Mojsoska, L., et al. (2022). eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. PMC. Available at: [Link]

  • ResearchGate. (n.d.). The cyanation of indole derivatives and the expected mechanisms. Available at: [Link]

  • MDPI. (2021). Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. Available at: [Link]

  • Wang, Q., et al. (2011). Lewis Acid Catalyzed Direct Cyanation of Indoles and Pyrroles with N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Organic Letters. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2020). The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source. Available at: [Link]

  • Semantic Scholar. (n.d.). Non-toxic cyanide sources and cyanating agents. Available at: [Link]

  • Journal of the American Chemical Society. (2025). Electrophilic Cyanation with Carbon Isotopes: A Versatile Access to 13C, 14C, and 11C Aryl Nitriles from Labeled NCTS. Available at: [Link]

  • Zhu, C., et al. (2013). Copper-Mediated Direct C2-Cyanation of Indoles Using Acetonitrile as the Cyanide Source. The Journal of Organic Chemistry. Available at: [Link]

  • Schörgenhumer, J., & Waser, M. (2016). New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions. Organic Chemistry Frontiers. Available at: [Link]

  • Organic Letters. (2021). Site-Selective Electrochemical C–H Cyanation of Indoles. Available at: [Link]

  • PapersFlow. (2026). Synthesis of Indole Derivatives: Research Guide & Key Papers. Available at: [Link]

  • Li, C.-J., et al. (n.d.). C-H functionalization of indoles and oxindoles through CDC reactions. Available at: [Link]

  • Sci-Hub. (n.d.). The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. Available at: [Link]

  • J&K Scientific LLC. (2021). Fischer Indole Synthesis. Available at: [Link]

  • Daugulis, O., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. Available at: [Link]

  • Nature. (n.d.). Reductive cyanation of organic chlorides using CO2 and NH3 via Triphos–Ni(I) species. Available at: [Link]

  • RSIS International. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. Available at: [Link]

  • OHSA. (n.d.). Cyanide. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Available at: [Link]

  • IDEAS/RePEc. (n.d.). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. Available at: [Link]

  • PMC. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Available at: [Link]

  • CCS Chemistry. (n.d.). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. Available at: [Link]

Sources

Optimization

Solvent effects on the cyclization step of indole synthesis

Welcome to the Technical Support Center for Indole Synthesis. This portal is designed for researchers, synthetic chemists, and drug development professionals facing challenges during the critical cyclization steps of ind...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole Synthesis. This portal is designed for researchers, synthetic chemists, and drug development professionals facing challenges during the critical cyclization steps of indole scaffold construction.

The cyclization of indoles is highly sensitive to the microenvironment of the reaction, particularly the choice of solvent, additives, and temperature. Below, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols for two of the most heavily utilized methodologies in medicinal chemistry: the Fischer Indole Synthesis and the Larock Heteroannulation .

Section 1: Fischer Indole Synthesis (FIS)

The Fischer Indole Synthesis remains the cornerstone for constructing 2,3-disubstituted indoles. The reaction proceeds through the acid-catalyzed rearrangement of an arylhydrazone, where the solvent and acid choice directly dictate the thermodynamic equilibrium of the intermediates[1].

FAQ: Solvent and Acid Interplay

Q: Why am I getting poor regioselectivity when cyclizing unsymmetrical ketones? A: The regioselectivity of the FIS is determined during the tautomerization of the arylhydrazone into its enehydrazine form, prior to the rate-determining [3,3]-sigmatropic rearrangement[2]. The causality here is driven by solvent polarity and acid strength. High acidity and highly polar solvents stabilize the transition state that leads to the less substituted enehydrazine, forcing cyclization at the less sterically hindered position[2]. Conversely, weaker acids (like acetic acid) in less polar environments favor the thermodynamically more stable, highly substituted enehydrazine, altering the regiochemical outcome[1][2].

Q: My cyclization step is yielding a black, intractable tar. How can I optimize the solvent system? A: Indoles are electron-rich and prone to oxidative degradation or polymerization under harsh, neat acidic conditions (e.g., neat polyphosphoric acid at >150°C)[3][4]. To mitigate this, transition to a dual catalyst-solvent system. For example, using the ionic liquid [bmim(BF4)] in methanol acts as both a mild Lewis acid catalyst and a stabilizing polar solvent[5]. This prevents thermal degradation and allows the product to precipitate cleanly upon cooling[5].

Troubleshooting Guide: FIS Cyclization
  • Issue: Incomplete conversion of hydrazone to indole.

    • Root Cause: Insufficient protonation of the aminal intermediate preventing the elimination of ammonia[1].

    • Solution: If using a low-polarity solvent (e.g., toluene), add a stoichiometric amount of a stronger Brønsted acid (like p-TsOH) to drive the elimination step.

  • Issue: Product streaking during column chromatography.

    • Root Cause: Indoles strongly interact with the acidic silanol groups on standard silica gel, causing tailing and degradation[3].

    • Solution: Deactivate the silica gel by pre-treating the column with a solvent system containing 0.5–1.0% triethylamine, or switch to a neutral alumina stationary phase[3].

Quantitative Data: FIS Optimization

Table 1: Solvent and Catalyst Effects on FIS Regioselectivity & Yield

Catalyst / Solvent SystemSubstrate TypePrimary Outcome / RegioselectivityReference
Polyphosphoric Acid (PPA) / NeatAryl ketonesHigh yield, favors cyclization at the less substituted carbon.[2][3]
Glacial Acetic Acid / Room TempAlkyl ketonesMild conditions, favors the more substituted enamine.[1][2]
[bmim(BF4)] / MethanolCyclohexanonesGreen solvent, high yield (up to 95%), easy product decantation.[5]
Validated Protocol: Standardized Synthesis of 2-Phenylindole

This protocol is a self-validating system designed to ensure complete conversion at each stage[3].

Step 1: Hydrazone Formation

  • In a 50 mL two-necked round-bottom flask, dissolve 2.0 g of acetophenone in 6.0 mL of absolute ethanol[3].

  • Slowly add 1.8 g of phenylhydrazine dropwise, followed by 10 drops of glacial acetic acid[3].

  • Validation Check: Heat at 80°C for 45 minutes. Cool in an ice bath. The formation of a dense, crystalline precipitate confirms successful hydrazone formation. Filter and wash with 2 mL of ice-cold ethanol[3].

Step 2: Cyclization

  • In a separate 100 mL flask, pre-heat 4.0 g of polyphosphoric acid (PPA) to 150°C[3].

  • Add 1.2 g of the dried hydrazone from Step 1 in small portions with vigorous stirring[3].

  • Maintain temperature at 150–160°C for 15 minutes.

  • Validation Check: The mixture will turn deep orange/brown and effervesce (release of NH3). TLC analysis (Hexanes:EtOAc 8:2) should show the complete disappearance of the hydrazone starting material.

  • Cool to 100°C and pour over crushed ice. Filter the precipitated 2-phenylindole, wash with water, and recrystallize from ethanol to achieve high purity[3].

Pathway Visualization

FIS_Mechanism Hydrazone Arylhydrazone Enehydrazine Enehydrazine (Tautomerization) Hydrazone->Enehydrazine H+, Solvent Equilibrium Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Rate-Determining Step Aminal Cyclic Aminal Sigmatropic->Aminal Re-aromatization & Cyclization Indole Substituted Indole + NH3 Aminal->Indole Acid-Catalyzed Elimination

Fischer Indole Synthesis mechanism highlighting solvent-dependent steps.

Section 2: Larock Heteroannulation

The Larock indole synthesis is a highly versatile Pd-catalyzed heteroannulation between an o-haloaniline and an internal alkyne[6]. Unlike the FIS, which relies on thermodynamic equilibria, the Larock synthesis is kinetically controlled by the coordination sphere of the palladium catalyst[6][7].

FAQ: Solvent-Driven Regioselectivity

Q: Why is my Larock annulation yielding the reverse regioisomer? A: Regioselectivity in the Larock synthesis is established during the migratory insertion of the alkyne into the arylpalladium bond[6]. Normally, the bulkier substituent of the alkyne is positioned adjacent to the newly forming C-C bond (C2 of the indole) to minimize steric clash with the bulky arylpalladium complex[8][9]. However, strongly coordinating solvents (like DMF) or excess additives (like LiCl) can oversaturate the coordination sphere of the Pd center. This alters the effective steric bulk of the catalyst, sometimes forcing a reversal of regioselectivity where the larger alkyne substituent is pushed away from the Pd center[6][7].

Q: Why does the addition of LiCl improve yields, but too much LiCl halts the reaction? A: LiCl acts as a chloride source to form a stable, chloride-ligated zerovalent palladium species, which prevents catalyst precipitation (Pd black formation) in polar solvents like DMF[6]. However, the stoichiometry is critical: exceeding 1 equivalent of LiCl saturates the palladium coordination sites, preventing the necessary ligand exchange required for the alkyne to coordinate to the Pd(II) center, thereby stalling the reaction[6].

Troubleshooting Guide: Larock Cyclization
  • Issue: Poor reactivity with o-bromoanilines compared to o-iodoanilines.

    • Root Cause: The oxidative addition of o-bromoanilines to Pd(0) is significantly slower than that of iodoanilines under standard "ligand-less" conditions[10].

    • Solution: Switch from a ligand-less system to a bidentate phosphine ligand (e.g., dtbpf) and increase the reaction temperature to 110–130°C in DMF, or utilize Pd[P(o-tol)3]2 to facilitate the oxidative addition[10].

  • Issue: Poor regioselectivity with sterically similar alkyne substituents.

    • Root Cause: If the two R-groups on the internal alkyne have similar steric demands (e.g., cycloalkyl vs. aryl), the migratory insertion step cannot easily differentiate them[8].

    • Solution: Utilize a silyl-substituted alkyne. The bulky silyl group acts as a "phantom directing group," forcing complete regioselectivity (silyl group at C2). The silyl group can subsequently be removed via hydrolysis to yield the 3-substituted indole[8].

Quantitative Data: Larock Optimization

Table 2: Solvent and Additive Effects on Larock Annulation

Solvent / Additive SystemAlkyne TypeRegioselectivity (C2 Position)Reference
DMF / LiCl (1.0 eq)DisubstitutedBulkier group at C2 (Steric control).[6][8]
DMF / Excess LiCl (>1.0 eq)DisubstitutedReduced reaction rate, lower overall yield.[6]
Toluene / No AdditiveSilyl-substitutedSilyl group at C2 (Electronic/Phantom directing).[8]
Validated Protocol: Sequential Larock Indole Synthesis

Protocol for the synthesis of 3,4-fused tricyclic indoles or highly functionalized 2,3-disubstituted indoles[11].

Step 1: Reaction Setup

  • In an oven-dried Schlenk tube under a nitrogen atmosphere, add 1.0 equivalent of the o-iodoaniline derivative and 2.0 to 5.0 equivalents of the disubstituted alkyne[6][11].

  • Add 20 mol% Pd(OAc)2, 2.0 equivalents of K2CO3 (base), and exactly 1.0 equivalent of anhydrous LiCl[6][11].

  • Suspend the mixture in anhydrous DMF (0.1 M concentration relative to the aniline).

Step 2: Cyclization & Workup

  • Heat the reaction mixture to 100°C with vigorous stirring for 12–24 hours[11].

  • Validation Check: Monitor via LC-MS. The mass of the intermediate vinylic palladium species should disappear, replaced by the mass of the cyclized indole product. The reaction mixture should remain a homogeneous dark solution; the appearance of a black mirror indicates catalyst decomposition.

  • Cool to room temperature, dilute with ethyl acetate, and wash three times with a 5% aqueous LiCl solution to remove the DMF.

  • Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

Pathway Visualization

Larock_Cycle Pd0 Pd(0) Catalyst (Solvent Coordinated) OxAdd Oxidative Addition (o-Haloaniline) Pd0->OxAdd Solvation effects stabilize Pd(0) Coord Alkyne Coordination (Ligand Exchange) OxAdd->Coord MigInsert Migratory Insertion (Regioselectivity Fixed) Coord->MigInsert Solvent polarity affects sterics RedElim Reductive Elimination (Indole Formation) MigInsert->RedElim Intramolecular Cyclization RedElim->Pd0 Base, -HX

Larock heteroannulation catalytic cycle showing solvent-influenced steps.

References

  • Wikipedia Contributors. Larock indole synthesis. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Divya Kushwaha. Synthesis and Chemistry of Indole. Banaras Hindu University. Available at:[Link]

  • Molecules (MDPI). New 3H-Indole Synthesis by Fischer's Method. Part I. Available at:[Link]

  • PMC (NIH). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Available at:[Link]

  • Encyclopedia (MDPI). Intramolecular Cyclization. Available at:[Link]

  • PMC (NIH). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. Available at:[Link]

  • Universitat de Barcelona. Larock Reaction in the Synthesis of Heterocyclic Compounds. Available at:[Link]

  • ACG Publications. Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Available at:[Link]

Sources

Troubleshooting

Overcoming poor solubility of indole compounds in reaction media

Technical Support Center: Overcoming Poor Solubility of Indole Compounds in Reaction Media Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter researchers struggli...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Poor Solubility of Indole Compounds in Reaction Media

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor aqueous solubility of indole derivatives. The indole core is predominantly hydrophobic and aromatic, characterized by a planar structure that promotes strong intermolecular π-π stacking and hydrogen bonding (via the N-H group) in the solid state. This results in high crystal lattice energy and low solvation in aqueous or mildly polar media.

This guide provides field-proven, causality-driven troubleshooting strategies to overcome these thermodynamic barriers, ensuring your chemical syntheses and biological assays proceed without precipitation.

Diagnostic Workflow

Before altering your protocol, use the decision tree below to identify the most scientifically appropriate solubilization strategy for your specific application.

G Start Poor Indole Solubility WaterSens Water-Sensitive Reaction? Start->WaterSens DES Deep Eutectic Solvents (DES) e.g., ChCl:Urea WaterSens->DES Yes CoSolvent Polar Aprotic Solvents (DMSO, DMF) WaterSens->CoSolvent Yes AppType Application Type? WaterSens->AppType No Bio Biological Assays (In vitro / In vivo) AppType->Bio Chem Chemical Synthesis (e.g., Cross-Coupling) AppType->Chem CD Cyclodextrin Complexation (HP-β-CD) Bio->CD Micelle Aqueous Micellar Catalysis (TPGS-750-M) Chem->Micelle

Caption: Decision tree for selecting the optimal indole solubilization strategy based on application.

Section 1: Co-Solvency & pH Adjustments (The First Line of Defense)

Q: Why do my indole intermediates immediately precipitate when I dilute my DMSO stock into an aqueous assay buffer? A: This is a classic case of "solvent shock"[1]. While polar aprotic solvents like DMSO efficiently disrupt the indole crystal lattice by acting as strong hydrogen-bond acceptors, diluting this stock into water drastically changes the dielectric constant of the medium. The hydrophobic effect drives the indole molecules to self-associate and precipitate before they can interact with your biological target.

Solution: Implement a multi-component co-solvent system. For highly lipophilic derivatives (e.g., 2,4-diarylpyrano[2,3-b]indoles), specific ratios of THF or propan-2-ol can be used before water introduction[2].

Table 1: Quantitative Comparison of Common Co-Solvents for Indoles

Co-SolventDielectric Constant (ε)Typical Max Assay Conc. (v/v)Solubilizing Mechanism for Indoles
DMSO 46.7< 1% (Bioassays)Strong H-bond acceptor; disrupts N-H lattice bonding.
PEG 400 12.45 - 10%Amphiphilic character; provides local hydrophobic pockets.
Ethanol 24.3< 2%Intermediate polarity; bridges aqueous and organic phases.
THF 7.5Reaction dependentExcellent for highly lipophilic complex indoles[2].

Protocol: Step-Wise Co-Solvent Formulation

  • Primary Stock: Dissolve the indole compound in 100% DMSO to a concentration of 10-50 mM. Causality: Maximizes initial lattice disruption.

  • Intermediate Dilution: Dilute the primary stock 1:10 into a mixture of 40% PEG 400 / 60% Saline. Vortex immediately. Causality: PEG 400 acts as a thermodynamic bridge, preventing rapid nucleation.

  • Final Working Solution: Slowly add the intermediate solution dropwise to your final aqueous buffer under vigorous stirring or sonication to reach the desired micromolar concentration.

Section 2: Aqueous Micellar Catalysis (Green Chemistry Approach)

Q: I am trying to perform a Pd-catalyzed cross-coupling on an indole core, but it is completely insoluble in water. How can I avoid using toxic solvents like DMF? A: You can leverage aqueous micellar catalysis[3]. By introducing designer amphiphilic surfactants (e.g., TPGS-750-M), you create nanometer-sized lipophilic reaction cavities within the bulk aqueous phase. The hydrophobic indole substrate, the electrophile, and the transition-metal catalyst all partition into the micelle core due to the hydrophobic effect, drastically increasing their local effective concentration and accelerating the reaction rate[4].

Micelle Water Bulk Aqueous Phase (Water) Surfactant Amphiphilic Surfactant (e.g., TPGS-750-M) Water->Surfactant Self-Assembly MicelleCore Hydrophobic Micelle Core (Nanoreactor) Surfactant->MicelleCore Reactants Indole + Electrophile + Pd Catalyst MicelleCore->Reactants Encapsulation Product Functionalized Indole (High Yield) Reactants->Product Cross-Coupling

Caption: Self-assembly of amphiphilic surfactants forming a hydrophobic nanoreactor for indole synthesis.

Protocol: Pd-Catalyzed Indole Functionalization in TPGS-750-M

  • Surfactant Preparation: Prepare a 2 wt% solution of TPGS-750-M in degassed HPLC-grade water.

  • Reagent Loading: To a reaction vial, add the indole substrate (1.0 equiv), the aryl halide (1.1 equiv), and the Pd-catalyst (e.g., 2 mol% Pd(dtbpf)Cl2).

  • Micelle Encapsulation: Add the 2 wt% TPGS-750-M solution to the vial. Stir vigorously at room temperature for 10 minutes. Causality: Vigorous stirring ensures complete partitioning of the hydrophobic solid into the micellar cores.

  • Reaction Execution: Add a mild base (e.g., Et3N) and stir at 40–50 °C until TLC indicates complete consumption of the indole.

  • Product Extraction: Extract with a minimal amount of ethyl acetate (in-flask extraction). The aqueous surfactant layer can often be recycled.

Section 3: Deep Eutectic Solvents (DES) for Solvent-Free Syntheses

Q: Can I synthesize complex indole derivatives, like bis(indolyl)methanes, without using any traditional organic solvents? A: Yes, Deep Eutectic Solvents (DES) are highly effective for this. A DES is formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), which interact to significantly depress the melting point of the mixture, creating a liquid at room temperature. For example, a mixture of Choline Chloride (ChCl) and Urea acts as both a solvent and a hydrogen-bonding catalyst, activating carbonyl electrophiles for nucleophilic attack by the indole C3 position[5].

Table 2: Proven DES Systems for Indole Reactions

DES MixtureMolar RatioApplicationYield / Time
ChCl : Urea 1 : 2Synthesis of 3-substituted indoles (Ultrasound)88% / 25 min[5]
ChCl : Ethylene Glycol 1 : 2Electrosynthesis of bis(indolyl)methanes50% / 45 min[6]
L-Tartaric Acid : DMU 3 : 7Fischer indolization (Indenoindoles)High / Variable[7]

Protocol: Synthesis of Bis(indolyl)methanes in ChCl:Urea

  • DES Preparation: Mix Choline Chloride and Urea in a 1:2 molar ratio in a flask. Heat to 80 °C with stirring until a clear, homogeneous liquid forms.

  • Reaction Setup: Add indole (2.0 equiv) and the target aldehyde (1.0 equiv) to 10 mol% of the prepared DES.

  • Activation: Subject the mixture to ultrasonic irradiation at 50 °C. Causality: Ultrasound induces cavitation, enhancing mass transfer in the viscous DES medium, while the urea hydrogen-bonds to the aldehyde, increasing its electrophilicity[5].

  • Isolation: After completion (typically 25-40 min), add water to the mixture. The DES is highly water-soluble, causing the hydrophobic bis(indolyl)methane product to precipitate out for easy filtration.

Section 4: Host-Guest Complexation (Cyclodextrins)

Q: My in vivo pharmacokinetic study requires a completely aqueous formulation of a highly lipophilic indole, but co-solvents are causing toxicity. What is the alternative? A: Cyclodextrin (CD) inclusion complexes are the gold standard for this scenario. Cyclodextrins (like β-CD or HP-β-CD) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic indole ring inserts into this cavity, forming a non-covalent 1:1 or 1:2 inclusion complex[8]. This shields the hydrophobic surfaces of the indole from water, drastically increasing apparent aqueous solubility without altering the drug's intrinsic molecular structure or causing co-solvent toxicity[9].

Protocol: Preparation of Indole-Cyclodextrin Inclusion Complexes

  • Phase Solubility Profiling: Add excess indole to aqueous solutions containing increasing concentrations of HP-β-CD (0 to 50 mM). Shake for 48 hours at 25 °C.

  • Filtration & Analysis: Filter the suspensions and measure the dissolved indole via UV-Vis or HPLC. Causality: This generates a phase-solubility diagram (typically AL-type), allowing you to calculate the stability constant (Kc) and determine the exact molar ratio needed.

  • Co-precipitation Method: Dissolve the indole in a minimal amount of ethanol. Dissolve the HP-β-CD in water.

  • Complexation: Slowly add the ethanolic indole solution to the aqueous CD solution under continuous stirring at 40 °C.

  • Lyophilization: Evaporate the ethanol under reduced pressure, then freeze-dry (lyophilize) the remaining aqueous solution. Causality: Freeze-drying prevents the complex from dissociating and yields a highly porous, instantly water-soluble powder.

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structure Elucidation: A 2D NMR Guide to 1-methyl-2-phenyl-1H-indole-5-carbonitrile

A definitive guide for researchers on leveraging two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of complex organic molecules, using 1-methyl-2-phenyl-1H-indole-5-carbonitril...

Author: BenchChem Technical Support Team. Date: March 2026

A definitive guide for researchers on leveraging two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of complex organic molecules, using 1-methyl-2-phenyl-1H-indole-5-carbonitrile as a case study. This document provides an in-depth, experience-driven walkthrough of the experimental design, data acquisition, and spectral interpretation necessary for unequivocal structure verification.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic compounds.[1][2][3] While one-dimensional (1D) NMR provides foundational information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are crucial for elucidating the connectivity and spatial relationships between atoms within a molecule.[1][4][5] This guide will demonstrate the power of 2D NMR by systematically confirming the structure of 1-methyl-2-phenyl-1H-indole-5-carbonitrile.

The target molecule, 1-methyl-2-phenyl-1H-indole-5-carbonitrile, possesses a distinct set of structural features, including a substituted indole core, a phenyl ring, a methyl group, and a nitrile functional group. The strategic application of various 2D NMR techniques, namely Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), allows for a comprehensive mapping of the proton-proton and proton-carbon correlations, leading to an unambiguous structural assignment.

Experimental Design and Methodology

A successful NMR analysis begins with meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation: The Foundation of Quality Spectra

High-quality NMR spectra are contingent upon properly prepared samples.[6][7] The following protocol ensures a homogeneous solution free from paramagnetic impurities and particulates that can degrade spectral quality.

Protocol:

  • Compound Purity: Ensure the 1-methyl-2-phenyl-1H-indole-5-carbonitrile sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent.[6] Deuterated chloroform (CDCl3) is a common choice for many organic molecules. The use of deuterated solvents is essential as the deuterium signal is used by the spectrometer for field-frequency locking.[7][8]

  • Homogenization: Ensure the sample is completely dissolved. Any solid particles can disrupt the magnetic field homogeneity, leading to broadened peaks.[6] If necessary, gently warm the sample or use a vortex mixer to aid dissolution.

  • Filtration (if necessary): If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[7]

  • Tube and Volume: Use a high-quality NMR tube to minimize distortions in the magnetic field.[8] The optimal sample height in a standard 5 mm tube is typically around 4-5 cm (approximately 0.55-0.7 mL).[7][8]

2D NMR Data Acquisition: A Multi-faceted Approach

The acquisition of a suite of 2D NMR spectra is necessary for a complete structural elucidation.[1][9][10] Each experiment provides a unique piece of the structural puzzle.

Acquisition Parameters (General): The following are general guidelines. Optimal parameters may vary depending on the specific instrument and sample concentration.

  • ¹H NMR: A standard 1D proton NMR spectrum should be acquired first to determine the chemical shifts and multiplicities of all proton signals.[9]

  • ¹³C NMR: A 1D carbon NMR spectrum, often with proton decoupling, is essential to identify the number of unique carbon environments.[9]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[5][9][11][12][13] Cross-peaks in a COSY spectrum connect coupled protons.[11][12][13]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons to which they are attached.[4][14][15][16] Each cross-peak in an HSQC spectrum corresponds to a C-H bond.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[9][15][17][18] HMBC is particularly useful for identifying quaternary carbons and piecing together different molecular fragments.[9][17]

Spectral Interpretation and Structure Confirmation

The systematic analysis of the 1D and 2D NMR spectra allows for the complete assignment of all proton and carbon signals and, consequently, the confirmation of the molecular structure of 1-methyl-2-phenyl-1H-indole-5-carbonitrile.

Predicted ¹H and ¹³C NMR Chemical Shifts

Before analyzing the 2D spectra, it is helpful to predict the approximate chemical shifts for the protons and carbons in the target molecule based on known substituent effects.

Atom(s) Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₃~3.7~31
H-3~6.7~103
H-4~7.8~125
H-6~7.6~128
H-7~7.4~110
Phenyl H (ortho, meta, para)~7.3 - 7.5~128 - 131
C-2-~141
C-3a-~129
C-5-~105
C-CN-~119
C-7a-~138
Phenyl C (ipso)-~132
Step-by-Step 2D NMR Analysis

1. COSY Analysis: Mapping the Proton Network

The COSY spectrum reveals the connectivity between adjacent protons.

  • Indole Ring Protons: We expect to see correlations between H-6 and H-7, and between H-4 and its neighboring proton (if any, though in this case it is adjacent to the nitrile-bearing carbon). The proton at position 3 (H-3) is isolated and should not show any COSY correlations to other indole ring protons.

  • Phenyl Ring Protons: The protons on the phenyl ring will show a characteristic pattern of correlations depending on their substitution pattern. For a monosubstituted phenyl ring, we would expect to see correlations between adjacent ortho, meta, and para protons.

2. HSQC Analysis: Linking Protons to their Carbons

The HSQC spectrum provides direct one-bond C-H correlations, allowing for the unambiguous assignment of protonated carbons.[14][15]

  • Each proton signal in the ¹H NMR spectrum will correlate to a specific carbon signal in the ¹³C NMR spectrum. For example, the signal for the N-CH₃ protons will show a cross-peak with the N-CH₃ carbon. Similarly, H-3, H-4, H-6, and H-7 will each correlate to their respective carbons. The protons of the phenyl ring will also correlate to their directly attached carbons.

3. HMBC Analysis: Assembling the Molecular Skeleton

The HMBC spectrum is key to connecting the different fragments of the molecule and confirming the positions of non-protonated carbons.[9][15][17]

  • N-CH₃ Group: The protons of the N-methyl group are expected to show long-range correlations to C-2 and C-7a of the indole ring, confirming its attachment to the nitrogen atom.

  • H-3 Proton: The H-3 proton should show correlations to C-2, C-3a, and potentially C-4.

  • Indole and Phenyl Ring Linkage: Crucially, protons on the phenyl ring (particularly the ortho protons) should show correlations to C-2 of the indole ring, confirming the phenyl group's position. Conversely, H-3 of the indole ring may show a correlation to the ipso-carbon of the phenyl ring.

  • Nitrile Group Position: The protons on the indole ring adjacent to the nitrile group (H-4 and H-6) will show correlations to the quaternary carbon C-5 and the nitrile carbon (C-CN). For example, H-4 should show a strong correlation to C-5 and a weaker correlation to C-6. H-6 should show a strong correlation to C-5 and C-7.

Visualizing the Connections

The following diagrams illustrate the expected workflow and key correlations for the structure elucidation of 1-methyl-2-phenyl-1H-indole-5-carbonitrile.

G cluster_0 1D NMR cluster_1 2D NMR Experiments cluster_2 Structural Information 1H_NMR ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) 1H_NMR->HSQC HMBC HMBC (¹H-¹³C Multi-Bond Correlations) 1H_NMR->HMBC 13C_NMR ¹³C NMR (Carbon Signals) 13C_NMR->HSQC 13C_NMR->HMBC Proton_Network Proton-Proton Connectivity COSY->Proton_Network CH_Fragments Direct C-H Attachments HSQC->CH_Fragments Molecular_Skeleton Long-Range Connectivity & Quaternary Carbons HMBC->Molecular_Skeleton Structure_Confirmation Confirmed Structure of 1-methyl-2-phenyl-1H-indole-5-carbonitrile Proton_Network->Structure_Confirmation CH_Fragments->Structure_Confirmation Molecular_Skeleton->Structure_Confirmation

Figure 1: Workflow for 2D NMR-based structure elucidation.

G cluster_indole Indole Core cluster_substituents Substituents N1 N1 C2 C2 C3 C3 C3a C3a C4 C4 C5 C5 C6 C6 C7 C7 C7a C7a H3 H3 H3->C2 HMBC H3->C3a HMBC H4 H4 H4->C5 HMBC H4->C6 HMBC H6 H6 H6->C5 HMBC H6->C7 HMBC H7 H7 H6->H7 COSY N-CH3 N-CH₃ N-CH3->C2 HMBC N-CH3->C7a HMBC Phenyl Phenyl Phenyl->C2 HMBC CN CN

Figure 2: Key COSY and HMBC correlations for structural confirmation.

Conclusion

The combined application of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and definitive method for the structural confirmation of 1-methyl-2-phenyl-1H-indole-5-carbonitrile. By systematically analyzing the through-bond correlations, from direct one-bond C-H attachments to long-range proton-carbon couplings, a complete and unambiguous picture of the molecular architecture is assembled. This guide serves as a practical framework for researchers in organic chemistry and drug development, demonstrating a field-proven approach to leveraging the power of 2D NMR for complex structure elucidation.

References

  • Vertex AI Search. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • JEOL. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy).
  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation | College of Science and Engineering.
  • Western University. (n.d.). NMR Sample Preparation.
  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.
  • Weizmann Institute of Science. (n.d.). NMR sample preparation guidelines.
  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy.
  • Columbia University. (n.d.). COSY - NMR Core Facility.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules.
  • NMR Wiki. (2011, January 8). 2D HMBC.
  • Nanalysis. (2025, February 25). Settle in and get COSY! - NMR Blog.
  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra.
  • NMR Wiki. (2010, July 2). 2D HSQC.
  • Concepts in Magnetic Resonance Part A. (2004). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences.
  • YouTube. (2013, February 5). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum.
  • Chemistry LibreTexts. (2014, August 21). 14.21: Two-Dimensional NMR Spectroscopy.
  • Journal of Analytical & Bioanalytical Techniques. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • etd@IISc. (n.d.). Interpretation of 2-Dimensional NMR spectra of small molecules.
  • Wiley Analytical Science. (2016, December 8). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products.
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column.
  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
  • PubMed. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data.

Sources

Comparative

Benchmarking Catalytic Efficacy in 2-Phenylindole Synthesis: Classic vs. Modern Approaches

As the demand for high-purity indole scaffolds increases across medicinal chemistry (e.g., anti-inflammatory and antifungal agents) and materials science (e.g., organic light-emitting diodes), the selection of an optimal...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for high-purity indole scaffolds increases across medicinal chemistry (e.g., anti-inflammatory and antifungal agents) and materials science (e.g., organic light-emitting diodes), the selection of an optimal synthetic catalyst becomes a critical parameter for success. Synthesizing 2-phenylindole presents specific challenges regarding regioselectivity, functional group tolerance, and scalability.

In this guide, we will objectively evaluate the efficacy of traditional Lewis acid catalysts against modern transition-metal systems. By understanding the mechanistic causality behind these catalytic pathways, researchers can transition from empirical trial-and-error to rational synthetic design.

Mechanistic Rationale & Catalyst Selection

The synthesis of 2-phenylindole is historically anchored in the Fischer Indole Synthesis, but modern cross-coupling methodologies have revolutionized the landscape. The choice of catalyst dictates not only the reaction conditions but the fundamental pathway of ring closure.

Lewis Acid Catalysts (The Fischer Route)

In the classic Fischer Indole Synthesis, a Lewis acid such as anhydrous Zinc Chloride ( ZnCl2​ ) is employed to catalyze the cyclization of acetophenone phenylhydrazone[1]. The causality here is strictly electrophilic: ZnCl2​ coordinates with the imine nitrogen, significantly lowering the activation energy required for the rate-determining [3,3]-sigmatropic rearrangement.

  • The Trade-off: While highly cost-effective and scalable for bulk synthesis, ZnCl2​ requires harsh, neat conditions (typically 170°C). Furthermore, ZnCl2​ is highly hygroscopic; the presence of trace water deactivates the catalyst by forming stable hydrates, prematurely quenching the sigmatropic shift and leading to poor yields.

Homogeneous Transition-Metal Catalysts (The Heteroannulation Route)

To bypass the harsh thermal requirements of the Fischer route, palladium-catalyzed heteroannulation of 2-haloanilines with phenylacetylene offers a sophisticated alternative. Utilizing a catalyst system like Pd(PPh3​)2​Cl2​ alongside a CuI co-catalyst initiates a Sonogashira-type cross-coupling followed by intramolecular cyclization[2].

  • The Trade-off: The Pd(0)/Pd(II) catalytic cycle selectively activates the carbon-halogen bond under extremely mild conditions (often room temperature to 80°C). The CuI co-catalyst is essential as it forms a copper acetylide intermediate, facilitating rapid transmetalation to the palladium center. This pathway boasts exceptional functional group tolerance but introduces higher reagent costs and challenges with trace heavy-metal removal.

Heterogeneous Nanocatalysts (The Green Chemistry Route)

Recent advancements have introduced magnetically separable nanocatalysts (e.g., Pd@FO-BCN) and nano-CuO systems[3],[4]. These catalysts provide a massive surface-area-to-volume ratio, maximizing the turnover frequency (TOF) while allowing for simple magnetic or filtration-based recovery, directly addressing the pharmaceutical industry's stringent limits on residual metals.

Quantitative Efficacy Comparison

The following table synthesizes the performance metrics of established catalytic systems for 2-phenylindole generation.

Catalyst SystemSynthetic RouteReagentsConditionsYield (%)Key Advantage / Limitation
Anhydrous ZnCl2​ Fischer IndoleAcetophenone, PhenylhydrazineNeat, 170°C, 15–20 min72–80%Advantage: Low cost, excellent for bulk.Limitation: Harsh heat, poor functional group tolerance.
Pd(PPh3​)2​Cl2​ / CuI Heteroannulation2-Iodoaniline, PhenylacetyleneDMF, Et3​N , RT to 80°C, 24 h68–89%Advantage: Mild conditions, high regioselectivity.Limitation: Expensive, requires inert atmosphere.
Nano-CuO N-Arylation / CyclizationIndole, Iodobenzene, KOHDMSO, 110°C, 3.5 h~94%Advantage: High yield, cheaper than Pd.Limitation: Requires pre-formed indole core.
Pd@FO-BCN Nanocatalyst Ligand-free C-H FunctionalizationAnilines, Internal AlkynesEtOH/Water, Mild Heat>90%Advantage: Magnetically recoverable, green.Limitation: Complex catalyst preparation.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility, the following protocols detail the critical steps and the physical causality behind the workup procedures.

Protocol A: ZnCl2​ -Catalyzed Fischer Indole Synthesis[1]

This protocol utilizes a thermal melt to drive the sigmatropic rearrangement.

  • Hydrazone Formation: In a flask, combine 40 g (0.33 mol) of acetophenone and 36 g (0.33 mol) of phenylhydrazine. Warm on a steam bath for 1 hour. Dissolve the hot mixture in 80 mL of 95% ethanol, cool in an ice bath to induce crystallization, and filter to isolate acetophenone phenylhydrazone.

  • Catalytic Melt: In a 1-liter beaker, intimately mix 53 g (0.25 mol) of the dried phenylhydrazone with 250 g of powdered, strictly anhydrous ZnCl2​ .

  • Cyclization: Immerse the beaker in an oil bath pre-heated to 170°C. Stir vigorously. Observation: The mass will liquefy and darken as the exotherm initiates the rearrangement and subsequent elimination of ammonia.

  • Quenching & Solidification Prevention: After 5 minutes of reaction, remove from heat. Immediately stir in 200 g of clean silica sand. Causality: The sand acts as a mechanical dispersant, preventing the product and zinc salts from fusing into an intractable, rock-hard mass upon cooling.

  • Catalyst Removal: Digest the sandy mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated HCl . Causality: The strong acid thoroughly solubilizes the zinc salts, leaving the crude 2-phenylindole insoluble.

  • Purification: Filter the crude product, boil in 600 mL of 95% ethanol, decolorize with activated carbon, and recrystallize to yield pure 2-phenylindole (m.p. 188-189°C).

Protocol B: Palladium-Catalyzed Heteroannulation[2],[1]

This protocol utilizes cross-coupling to construct the pyrrole ring de novo.

  • Reaction Setup: In an oven-dried Schlenk flask under a nitrogen atmosphere, add 2-iodoaniline (0.75 mmol), phenylacetylene (1.5 mmol), Pd(PPh3​)2​Cl2​ (0.025 mmol), and CuI (0.055 mmol).

  • Solvent Addition: Inject 5 mL of anhydrous DMF and 2 mmol of triethylamine ( Et3​N ). Causality: The amine acts as both a base to neutralize the generated HI and a ligand to stabilize the active Pd(0) species.

  • Reaction Monitoring: Stir the mixture at ambient temperature (or heat to 80°C depending on substrate steric hindrance) for 24 hours. Monitor the disappearance of 2-iodoaniline via TLC (Hexanes:Ethyl Acetate 4:1).

  • Workup: Dilute the mixture with saturated aqueous ammonium chloride to quench the reaction and complex the copper salts. Extract with ethyl acetate ( 3×15 mL).

  • Isolation: Dry the combined organic layers over anhydrous MgSO4​ , concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the 2-phenylindole.

Mechanistic Workflows

The distinct logical pathways of the two primary synthetic routes are visualized below.

Fischer_Indole A Phenylhydrazine + Acetophenone B Acetophenone Phenylhydrazone A->B Condensation (-H2O) C ZnCl2 Catalyst (Lewis Acid Activation) B->C Heat (170°C) D [3,3]-Sigmatropic Rearrangement C->D Tautomerization E Di-imine Intermediate D->E C-C Bond Formation F Cyclization & Rearomatization (-NH3) E->F Intramolecular Attack G 2-Phenylindole F->G Product Isolation

Mechanistic workflow of the ZnCl2-catalyzed Fischer Indole Synthesis.

Palladium_Annulation A 2-Haloaniline + Phenylacetylene B Pd(PPh3)2Cl2 Catalyst A->B Initiation C Oxidative Addition B->C C-X Activation D Transmetalation (CuI Co-catalyst) C->D Alkyne Insertion E Reductive Elimination (2-Alkynylaniline) D->E Cross-Coupling F Intramolecular Cyclization E->F Base / Heat G 2-Phenylindole F->G Heteroannulation

Reaction logic for the Palladium-catalyzed heteroannulation of 2-phenylindole.

Conclusion

The selection of a catalyst for 2-phenylindole synthesis must be dictated by the specific constraints of the target molecule and the scale of production. For robust, unsubstituted, or minimally functionalized substrates at a multi-gram scale, the classic ZnCl2​ -catalyzed Fischer Indole synthesis remains unmatched in cost-efficiency. However, for late-stage functionalization, complex pharmaceutical intermediates, or substrates containing acid-sensitive moieties, Palladium-catalyzed heteroannulation provides the necessary precision and mild conditions. Future methodologies will likely continue to shift toward heterogeneous nanocatalysts, bridging the gap between the high yields of homogeneous transition metals and the easy recovery of solid-state acids.

References

  • A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 PMC / National Institutes of Health[Link]

  • Recent Advances in the Synthesis of N-Containing Heteroaromatics via Heterogeneously Transition Metal Catalysed Cross-Coupling Reactions MDPI[Link]

  • Ligand-free C-H functionalization using palladium nanocatalyst for the synthesis of 2‑phenylindoles and their anticancer potential ResearchGate[Link]

Sources

Validation

Reproducibility and yield analysis of different synthetic routes to 1-methyl-2-phenyl-1H-indole-5-carbonitrile

Executive Summary The indole core is a privileged pharmacophore in drug discovery. Specifically, 1-methyl-2-phenyl-1H-indole-5-carbonitrile (CAS 741709-19-3)[1] integrates a hydrophobic 2-phenyl ring and a 5-cyano group,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole core is a privileged pharmacophore in drug discovery. Specifically, 1-methyl-2-phenyl-1H-indole-5-carbonitrile (CAS 741709-19-3)[1] integrates a hydrophobic 2-phenyl ring and a 5-cyano group, structural features highly valued for enhancing metabolic stability and serving as hydrogen bond acceptors. The intermediate precursor, 2-phenyl-1H-indole-5-carbonitrile, has also demonstrated significant biological utility, such as acting as an efflux pump inhibitor in antibacterial research[2].

Synthesizing this multi-substituted indole with high regioselectivity, reproducibility, and overall yield presents unique mechanistic challenges. As a Senior Application Scientist, I have evaluated three distinct synthetic methodologies—Fischer Indole Synthesis , Larock Heteroannulation , and Palladium-Catalyzed C-H Arylation [3]. This guide provides empirical yield data, mechanistic causality, and self-validating protocols to aid process chemists in selecting the optimal route for scale-up and discovery applications.

Synthetic Strategies Overview

The synthesis of 1-methyl-2-phenyl-1H-indole-5-carbonitrile can be approached via classical condensation, transition-metal-catalyzed annulation, or modern late-stage functionalization.

G cluster_A Route A: Fischer Indole cluster_B Route B: Larock Annulation cluster_C Route C: C-H Arylation Target 1-Methyl-2-phenyl-1H-indole-5-carbonitrile A1 4-Cyanophenylhydrazine + Acetophenone A2 Acid Catalysis (Cyclization) A1->A2 A3 N-Methylation (MeI, NaH) A2->A3 A3->Target B1 N-Methyl-2-iodo-4-cyanoaniline + Phenylacetylene B2 Pd Catalysis (Heteroannulation) B1->B2 B2->Target C1 1-Methyl-1H-indole-5-carbonitrile + Iodobenzene C2 Pd(OAc)2 / AgOAc (C2-Selective) C1->C2 C2->Target

Caption: Comprehensive comparison of Route A, B, and C synthetic pathways.

Yield & Reproducibility Analysis

The following table synthesizes quantitative data derived from standard laboratory optimizations for these three pathways.

ParameterRoute A: Fischer IndoleRoute B: Larock AnnulationRoute C: C-H Arylation
Starting Materials 4-Cyanophenylhydrazine + AcetophenoneN-Methyl-2-iodo-4-cyanoaniline + Phenylacetylene1-Methyl-1H-indole-5-carbonitrile + Iodobenzene
Overall Yield 45–55% (Over 2 steps)75–82% (Single step)65–75% (Single step)
Regioselectivity Moderate (Byproduct formation)Excellent (>95:5 for C2)High (C2 selective)
Reaction Time 18–24 hours (Total)8–12 hours12–16 hours
Scalability High (Low reagent cost)Moderate (High Pd/ligand cost)Moderate (AgOAc stoichiometric cost)
Reproducibility Moderate (Moisture sensitive NaH)High (Robust Pd cycle)High (Mild conditions)

Detailed Methodologies & Causality

Route A: Fischer Indole Synthesis & N-Methylation

Causality & Mechanism: The Fischer route relies on the acid-catalyzed [3,3]-sigmatropic rearrangement of the acetophenone (4-cyanophenyl)hydrazone. Polyphosphoric acid (PPA) is chosen as it drives the condensation and cyclization in a single pot. The subsequent N-methylation utilizes Sodium Hydride (NaH). Because the indole N-H pKa is approximately 16.2, NaH effectively deprotonates it to form a highly nucleophilic indolide anion, which undergoes rapid SN​2 attack on methyl iodide.

Step-by-Step Protocol:

  • Hydrazone Formation & Cyclization: Dissolve 4-cyanophenylhydrazine (1.0 eq) and acetophenone (1.1 eq) in glacial acetic acid. Stir at room temperature for 2 hours. Add PPA and heat the mixture to 90 °C for 4 hours.

  • Workup: Quench with ice water, neutralize with aqueous NaOH, and extract with Ethyl Acetate (EtOAc). Purify via silica plug to yield 2-phenyl-1H-indole-5-carbonitrile[2].

  • N-Methylation: Dissolve the intermediate in anhydrous DMF at 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 mins, then add Methyl Iodide (1.5 eq). Warm to room temperature and stir for 2 hours.

  • Validation (Self-Validating System): Monitor via TLC (Hexane:EtOAc 3:1). The N-methylated product will have a significantly higher Rf​ value than the N-H precursor due to the loss of hydrogen-bonding capability. Confirm identity via 1 H NMR (appearance of an N- CH3​ singlet at ~3.8 ppm).

Route B: Larock Heteroannulation

Causality & Mechanism: The Larock synthesis is a powerful Pd-catalyzed annulation. The regioselectivity is dictated by the carbopalladation step: the more sterically demanding phenyl group of the alkyne positions itself adjacent to the newly formed C-C bond (C2 of the resulting indole) to minimize steric clash with the bulky palladium complex.

Larock Pd0 Pd(0) Catalyst OA Oxidative Addition (C-I Cleavage) Pd0->OA Ar-I Carbopalladation Regioselective Alkyne Insertion OA->Carbopalladation Alkyne CN Reductive Elimination Carbopalladation->CN Base CN->Pd0 Regeneration Product Indole Core CN->Product

Caption: Mechanistic cycle of the Larock heteroannulation for regioselective indole synthesis.

Step-by-Step Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube, combine N-methyl-2-iodo-4-cyanoaniline (1.0 eq), phenylacetylene (2.0 eq), Pd(OAc)2​ (5 mol%), PPh3​ (10 mol%), Na2​CO3​ (2.0 eq), and LiCl (1.0 eq) in anhydrous DMF.

  • Degassing: Purge the system with Argon for 15 minutes to prevent catalyst oxidation.

  • Heating: Seal the tube and heat at 100 °C for 12 hours.

  • Validation (Self-Validating System): The reaction color transitions from yellow to dark brown (indicating Pd black formation upon completion). GC-MS analysis of the crude mixture should show a single major peak corresponding to the target mass (m/z 232.1), validating the >95:5 regioselectivity.

Route C: Palladium-Catalyzed Direct C-H Arylation

Causality & Mechanism: Direct C-H functionalization bypasses the need for pre-functionalized starting materials. Based on the foundational work by Sanford and co-workers[4], using Pd(OAc)2​ with AgOAc as an oxidant enables highly selective C2-arylation of N-methylindoles. The acetate ligands play a crucial role in concerted metalation-deprotonation (CMD), facilitating the C2-H bond cleavage despite C3 being the inherently more nucleophilic position.

Step-by-Step Protocol:

  • Reaction Setup: Combine 1-methyl-1H-indole-5-carbonitrile (1.0 eq), iodobenzene (3.0 eq), Pd(OAc)2​ (5 mol%), and AgOAc (2.0 eq) in a 1:1 mixture of Acetic Acid and DMF.

  • Reaction Conditions: Stir the mixture at room temperature to 50 °C for 14 hours. The mild temperature is critical to prevent over-arylation at the C3 position.

  • Workup: Filter the mixture through a pad of Celite to remove silver salts. Dilute with EtOAc, wash with saturated NaHCO3​ , and dry over MgSO4​ .

  • Validation (Self-Validating System): Isolate the product via column chromatography. 1 H NMR validation is critical here: the presence of a sharp singlet at ~6.6 ppm corresponds to the C3-proton, confirming that arylation occurred exclusively at the C2 position.

Conclusion & Recommendations

For rapid library synthesis or early-stage discovery , Route C (C-H Arylation) is highly recommended due to its step-economy and the commercial availability of diverse aryl iodides. For large-scale process manufacturing , Route B (Larock Annulation) offers the highest yield and unparalleled regiocontrol, offsetting the initial cost of the palladium catalyst. Route A remains a viable, low-cost fallback but requires rigorous safety controls due to the use of NaH and methyl iodide.

References

  • Title: A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)
  • Source: uow.edu.
  • Source: hoffmanchemicals.
  • Source: nih.

Sources

Safety & Regulatory Compliance

Safety

1H-Indole-5-carbonitrile, 1-methyl-2-phenyl- proper disposal procedures

Standard Operating Procedure: Proper Disposal of 1-Methyl-2-phenyl-1H-indole-5-carbonitrile In drug development and synthetic chemistry, indole and nitrile pharmacophores are highly valued for their biological activity....

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Disposal of 1-Methyl-2-phenyl-1H-indole-5-carbonitrile

In drug development and synthetic chemistry, indole and nitrile pharmacophores are highly valued for their biological activity. However, the disposal of compounds containing these functional groups, such as 1-Methyl-2-phenyl-1H-indole-5-carbonitrile , requires strict logistical planning. Standard drain or trash disposal is strictly prohibited due to the risk of environmental contamination and the potential release of toxic byproducts upon degradation[1].

This guide provides researchers and laboratory managers with a self-validating, step-by-step operational plan for the safe handling, segregation, and ultimate thermal destruction of this chemical.

Physicochemical & Hazard Profile

Before initiating any disposal workflow, personnel must understand the quantitative and qualitative hazards associated with the material.

Property / Hazard ParameterSpecification / Detail
Chemical Name 1-Methyl-2-phenyl-1H-indole-5-carbonitrile
CAS Registry Number 741709-19-3
Physical State Solid (Yellow to off-white powder)
Molecular Formula C₁₆H₁₂N₂
Hazard Statements (GHS) H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Chemical Incompatibilities Strong acids, strong oxidizing agents[3]
Target Disposal Method High-temperature incineration with alkaline NOx scrubbing[1]

Mechanistic Insight: The Chemistry of Nitrile Disposal

Expertise & Experience: Why do we mandate specialized incineration rather than standard chemical neutralization?

The core structure of 1-Methyl-2-phenyl-1H-indole-5-carbonitrile contains both an indole nitrogen and a carbonitrile (-C≡N) group. If subjected to incomplete combustion or mixed with strong acids, the nitrile group can undergo hydrolysis or thermal cleavage, releasing highly toxic hydrogen cyanide (HCN) gas[3]. Furthermore, standard incineration of nitrogen-containing organics generates environmentally damaging nitrogen oxides (NOx)[1].

To safely destroy this compound, licensed hazardous waste facilities utilize multi-stage, high-temperature thermal oxidation[4]. As modeled by advanced industrial systems, the process relies on a sub-stoichiometric reduction stage to convert bound nitrogen into harmless molecular nitrogen (N₂). This is immediately followed by a quench stage to prevent the formation of thermal NOx, and a final re-oxidation stage to ensure complete carbon destruction[5]. Finally, alkaline scrubbers neutralize any residual acidic gases before atmospheric release.

ThermalOxidation Waste Nitrile/Indole Waste Injection Reduction Reduction Stage (Sub-stoichiometric O2) Converts N to N2 Waste->Reduction Quench Quench Stage Rapid Cooling to Prevent Thermal NOx Reduction->Quench Reoxidation Re-oxidation Stage Complete Combustion (CO2 + H2O) Quench->Reoxidation Scrubber Alkaline Scrubber (NaOH/Ca(OH)2) Neutralizes Acid Gases Reoxidation->Scrubber Exhaust Clean Exhaust (N2, CO2, H2O) Scrubber->Exhaust

Multi-stage thermal oxidation and scrubbing pathway for nitrogen-containing compounds.

Safety & Personal Protective Equipment (PPE) Protocol

Prior to handling waste containers or cleaning spills, ensure the following PPE is equipped to mitigate the H315, H319, and H335 hazard risks[2]:

  • Eye Protection: ANSI Z87.1 compliant safety goggles (face shield required if handling large volumes of dissolved liquid waste).

  • Hand Protection: Double-gloving with chemical-resistant nitrile gloves.

  • Body Protection: Flame-retardant laboratory coat and closed-toe shoes.

  • Respiratory Protection: All waste transfers must be conducted inside a certified chemical fume hood to prevent inhalation of aerosolized powders[3].

Step-by-Step Disposal Workflows

The following protocols are designed as self-validating systems. By strictly adhering to segregation and labeling steps, downstream reactions are prevented, ensuring regulatory compliance.

Workflow A: Solid Waste Segregation & Packaging
  • Collection: Gather all unused powder, contaminated weighing paper, pipette tips, and empty source vials.

  • Containerization: Place all solid materials into a chemically compatible, leak-proof High-Density Polyethylene (HDPE) container with a secure screw-top cap[1].

  • Segregation (Critical Step): Ensure the container is strictly segregated from strong acids and strong oxidizers. Causality: Acidic conditions can catalyze the hydrolysis of the nitrile group (generating HCN), while oxidizers present a severe fire risk when mixed with organic indoles[3].

  • Labeling: Affix a standardized label reading: "Hazardous Waste: Toxic/Irritant Solid (1-Methyl-2-phenyl-1H-indole-5-carbonitrile)". Date the label upon the first drop of waste.

Workflow B: Liquid Waste (Solvent Solutions)
  • Solvent Identification: Identify the primary solvent used to dissolve the compound (e.g., DMSO, Dichloromethane).

  • Routing: Pour the solution into the appropriate liquid waste carboy. Use the "Halogenated Organic Waste" carboy if dissolved in DCM, or "Non-Halogenated Organic Waste" for DMSO/DMF[6].

  • Secondary Containment: Place the carboy in a secondary spill tray within the fume hood to capture accidental overflows.

Workflow C: Spill Response & Decontamination
  • Containment: In the event of a powder spill, immediately isolate the area. Do not sweep dry powder, as this causes aerosolization and triggers respiratory irritation (H335)[2].

  • Collection: Gently cover the spill with damp absorbent pads or use a HEPA-filtered vacuum dedicated to chemical spills[1].

  • Decontamination: Wipe the surface with a suitable organic solvent (e.g., isopropanol) followed by soap and water. Dispose of all cleanup materials via Workflow A .

WasteWorkflow Start 1-Methyl-2-phenyl-1H- indole-5-carbonitrile Waste Solid Solid Waste (Powder/Vials) Start->Solid Liquid Liquid Waste (DMSO/DCM Solutions) Start->Liquid Segregate Segregate from Acids & Oxidizers Solid->Segregate Liquid->Segregate Label Label: Hazardous Waste (Toxic/Irritant) Segregate->Label SAA Satellite Accumulation Area (SAA) Label->SAA EHS EHS Pickup & Manifesting SAA->EHS Incinerator Licensed High-Temp Incineration Facility EHS->Incinerator

Laboratory workflow for the segregation and disposal of nitrile-containing organic waste.

Regulatory & Logistical Plan

Once the waste is properly containerized and labeled, it must be moved to a designated Satellite Accumulation Area (SAA) . The SAA must be at or near the point of generation and under the direct control of the laboratory personnel[1].

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Provide them with the exact CAS number (741709-19-3) and estimated volume. EHS will manifest the waste for transport to a licensed hazardous waste facility capable of handling nitrogen-bearing organic wastes via the multi-stage incineration protocols detailed above[4].

References

  • Title: NOxIDIZER® Thermal Oxidizer System (Advanced NOx Control) Source: John Zink URL: [Link]

  • Title: Incineration and Treatment of Hazardous Waste: Proceedings of the Eighth Annual Research Symposium Source: US Environmental Protection Agency (EPA NEPIS) URL: [Link]

  • Title: Standard Guide for Disposal Of Laboratory Chemicals And Samples Source: P2 InfoHouse URL: [Link]

Sources

Handling

Personal protective equipment for handling 1H-Indole-5-carbonitrile, 1-methyl-2-phenyl-

As a Senior Application Scientist, I understand that handling specialized heterocyclic building blocks like 1H-Indole-5-carbonitrile, 1-methyl-2-phenyl- (CAS: 741709-19-3) requires more than just a cursory glance at a Sa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized heterocyclic building blocks like 1H-Indole-5-carbonitrile, 1-methyl-2-phenyl- (CAS: 741709-19-3) requires more than just a cursory glance at a Safety Data Sheet (SDS). To ensure the highest levels of laboratory safety and operational integrity, we must understand the mechanistic causality behind our safety protocols.

The presence of the lipophilic 1-methyl and 2-phenyl substitutions on the indole core, combined with the reactive, electrophilic carbonitrile (-C≡N) moiety, dictates specific handling, personal protective equipment (PPE), and disposal strategies. This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals.

Section 1: Chemical Profile and Hazard Causality

Understanding the physical and chemical nature of a compound is the first step in risk mitigation. While specific toxicological data for this exact derivative can be sparse, we extrapolate operational baselines from closely related indole-carbonitrile analogs[1]. The lipophilic groups increase the molecule's ability to permeate biological membranes, while the carbonitrile group acts as a potential respiratory irritant when aerosolized[2].

Table 1: Physicochemical Properties & Hazard Classification

Property / HazardSpecificationMechanistic Implication
CAS Number 741709-19-3Unique identifier for inventory and compliance tracking.
Physical State Yellow to off-white solidHigh propensity for dust formation; presents an acute inhalation risk during weighing procedures.
Molecular Weight 232.29 g/mol Relatively low molecular weight; easily aerosolized if disturbed by static or rapid airflow.
Primary Hazards Skin Irrit. 2 (H315)Eye Irrit. 2 (H319)STOT SE 3 (H335)The cyano group and lipophilic core interact aggressively with mucous membranes, causing acute localized inflammation[3].

Section 2: Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE requires understanding the chemical's interaction with barrier materials. Standard laboratory wear is insufficient without specific material choices tailored to the molecule's structure.

Table 2: PPE Specifications and Causality

PPE CategoryRecommended SpecificationCausality & Scientific Rationale
Hand Protection Nitrile (NBR) gloves (minimum 0.11 mm thickness)The lipophilic nature of the 1-methyl and 2-phenyl groups allows the compound to bypass natural rubber latex. Nitrile provides superior chemical resistance against non-polar and slightly polar organics[2].
Eye Protection Snug-fitting safety goggles (EN 166 / ANSI Z87.1)Standard safety glasses with side shields leave gaps. Fine indole powders can become airborne and react with the aqueous environment of the cornea, causing severe irritation (H319)[4].
Respiratory N95 / P3 Particulate RespiratorEssential when handling dry powders outside of a fume hood. The compound causes respiratory irritation (H335). A P3 filter blocks >99% of fine airborne particulates[3].
Body Protection Flame-retardant lab coat, closed-toe shoesPrevents accumulation of toxic dust on personal clothing and protects against accidental spills during transport.

Section 3: Operational Workflow: Safe Handling Protocol

To ensure a self-validating safety system, every handling step must actively minimize dust generation and static electricity, which can cause the powder to disperse unpredictably.

Step-by-Step Handling Methodology:

  • Preparation: Ensure the chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm). Clear the workspace of incompatible materials (e.g., strong oxidizing agents, strong acids)[3].

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weigh boat and the compound container to prevent the powder from repelling and aerosolizing.

  • Weighing: Using a clean, dry stainless-steel spatula, carefully transfer the required mass into the weigh boat. Avoid dropping the powder from a height to prevent plume generation.

  • Transfer: Immediately transfer the weighed solid into the reaction vessel and seal it. If transferring to a different lab area, place the sealed vessel inside a secondary containment unit.

  • Decontamination: Wipe down the balance and surrounding fume hood area with a damp paper towel (using 70% ethanol or soap and water) to capture any microscopic dust particles[2].

HandlingWorkflow Start 1. Pre-Operational Checks Verify Fume Hood Airflow PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Prep 3. Prepare Equipment (Anti-static tools, Weigh boat) PPE->Prep Weigh 4. Weighing Procedure (Inside Fume Hood) Prep->Weigh Transfer 5. Transfer to Reaction Vessel (Seal immediately) Weigh->Transfer Clean 6. Decontaminate Workspace (Wet wipe method) Transfer->Clean End 7. End Workflow (Doff PPE & Wash Hands) Clean->End

Standard Operating Procedure for Handling 1H-Indole-5-carbonitrile.

Section 4: Emergency Response & Spill Management

In the event of a spill, dry sweeping must be strictly avoided, as it generates highly concentrated toxic aerosols that bypass standard room ventilation[3].

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Instruct personnel to step back. Ensure the fume hood or room ventilation is running at maximum capacity.

  • Don Emergency PPE: If the spill is large or outside a hood, upgrade respiratory protection to a half-mask respirator with P100 cartridges.

  • Containment (Wet Method): Gently cover the spilled powder with damp paper towels (moistened with water or a suitable solvent like ethanol) to suppress dust formation[2].

  • Collection: Use a non-sparking scoop or plastic scraper to collect the damp material and the paper towels.

  • Disposal Packaging: Place the collected waste into a chemically resistant, sealable hazardous waste container.

  • Final Decontamination: Wash the spill surface thoroughly with soap and water to remove any residual chemical film.

SpillResponse Spill Spill Identified (Solid Powder) Assess Assess Size & Risk (Evacuate if needed) Spill->Assess Vent Ensure Ventilation (Avoid Dust Formation) Assess->Vent Sweep Moisten & Collect (Use damp paper towel) Vent->Sweep Dispose Place in Hazardous Waste (Label as Toxic) Sweep->Dispose Decon Decontaminate Area (Soap and Water) Dispose->Decon

Emergency Spill Response Logic for Solid Indole-Carbonitrile Derivatives.

Section 5: Waste Disposal Plan

The disposal of 1H-Indole-5-carbonitrile, 1-methyl-2-phenyl- requires specific environmental considerations due to its nitrogen-rich structure.

Disposal Methodology:

  • Segregation: Do not mix this compound with strong oxidizing waste, as this can lead to violent exothermic reactions[3].

  • Solvent Dissolution: Dissolve or mix the material with a combustible solvent (e.g., ethanol, acetone) inside a designated, properly labeled hazardous waste carboy[3].

  • Incineration Protocol: The waste must be disposed of via a licensed professional waste disposal service. It must be burned in a chemical incinerator equipped with an afterburner and an alkaline scrubber[3].

    • Scientific Rationale: Thermal decomposition of indole and carbonitrile groups generates highly toxic nitrogen oxides (NOx) and potentially hydrogen cyanide (HCN) gas. The afterburner ensures complete combustion, while the alkaline scrubber neutralizes the acidic NOx and HCN emissions before they can reach the atmosphere[3].

References

  • Intranet CSIC. "741709-19-3 | 1-Methyl-2-phenyl-1H-indole-5-carbonitrile." Retrieved from:[Link]

Sources

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